RLA-3107
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H39NO5 |
|---|---|
分子量 |
469.6 g/mol |
InChI |
InChI=1S/C28H39NO5/c1-2-23(22-3-5-26(6-4-22)31-13-10-29-8-11-30-12-9-29)19-27(7-1)32-28(34-33-27)24-15-20-14-21(17-24)18-25(28)16-20/h3-6,20-21,23-25H,1-2,7-19H2/t20?,21?,23-,24?,25?,27-,28?/m0/s1 |
InChI 键 |
MUYPWUMRLNHIOC-WCFYKVIXSA-N |
产品来源 |
United States |
Foundational & Exploratory
RLA-3107: A Technical Guide on the Mechanism of Action in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
RLA-3107 is a synthetic, desymmetrized regioisomer of the 1,2,4-trioxolane (B1211807) antimalarial candidate artefenomel. As a member of the endoperoxide class of antimalarials, its mechanism of action is contingent on the unique biochemical environment of the intraerythrocytic Plasmodium falciparum parasite. This guide provides an in-depth technical overview of the core mechanism of this compound, detailing its activation, molecular interactions, and downstream cytotoxic effects on the parasite. Quantitative data on its efficacy and physicochemical properties are presented, alongside detailed experimental methodologies for key assays.
Core Mechanism of Action: Iron-Mediated Activation and Oxidative Assault
The antimalarial activity of this compound, like other endoperoxide antimalarials, is initiated within the parasite's digestive vacuole, a site of extensive hemoglobin degradation. The core mechanism can be described as a multi-stage process involving activation by ferrous iron and subsequent indiscriminate damage to vital biomolecules.
The pharmacology of 1,2,4-trioxolanes like this compound depends on an initial Fenton-type reaction between the endoperoxide bridge and ferrous iron sources within the parasite, primarily ferrous heme (Fe(II)-heme), which is liberated during the digestion of host hemoglobin.[1][2] This reaction leads to the cleavage of the peroxide bond and the generation of highly reactive carbon-centered radicals.[1][3]
These radicals are the primary cytotoxic agents and are thought to act promiscuously, alkylating and damaging a multitude of proximal biological targets.[1] Key targets include heme itself, as well as a variety of parasite proteins. The alkylation of heme can disrupt the parasite's detoxification pathway, which involves the sequestration of toxic free heme into hemozoin. Furthermore, the alkylation of parasitic proteins, including those essential for hemoglobin digestion (e.g., plasmepsins) and for maintaining redox homeostasis, leads to a catastrophic disruption of cellular function and ultimately, parasite death.
Quantitative Data Summary
This compound demonstrates potent antiplasmodial activity, although in some studies it is slightly less efficacious than its parent compound, artefenomel, particularly in vivo. However, it possesses improved physicochemical properties, such as better aqueous solubility and human microsome stability, which were challenges for the clinical development of artefenomel.
Table 1: In Vitro Activity and Physicochemical Properties of this compound vs. Artefenomel
| Compound | P. falciparum W2 EC50 (nM)a | Human Liver Microsome Stability (% remaining at 1 hr)b | Aqueous Solubility (µg/mL)c |
| This compound | 4.8 ± 1.2 | 87 | 1.8 |
| Artefenomel | 2.1 ± 0.2 | 68 | 0.01 |
| Artemisinin | 3.5 ± 0.5 | - | - |
| Chloroquine | 124 ± 14 | - | - |
| aData from in vitro antiplasmodial assays against chloroquine-resistant W2 strain. | |||
| bData generated by Quintara Biosciences. | |||
| cAmiodarone and diclofenac (B195802) sodium were used as controls in the solubility assays. |
Table 2: In Vivo Efficacy in the P. berghei Mouse Model (Oral Dosing)
| Compound | Dosing Regimen (mg/kg) | Outcome (Day 30) |
| This compound | 1 x 80 | 1/5 Cured |
| This compound | 4 x 10 (QD) | 0/5 Cured |
| Artefenomel | 1 x 80 | 5/5 Cured |
| Artefenomel | 1 x 30 | 5/5 Cured |
| Artefenomel | 4 x 10 (QD) | 5/5 Cured |
| Data from selected arms of a 12-arm study. "Cured" is defined as undetectable parasitemia at day 30. |
Experimental Protocols
P. falciparum EC50 Determination
This protocol is used to determine the half-maximal effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.
Methodology:
-
Parasite Culture: Synchronized ring-stage P. falciparum (e.g., W2 strain) are cultured in human red blood cells.
-
Plate Preparation: The culture is adjusted to 1% parasitemia and 2% hematocrit in RPMI-1640 media supplemented with 0.5% Albumax, 2 mM L-glutamine, and 100 mM hypoxanthine. This mixture is dispensed into 96-well flat-bottom culture plates (0.1 mL final volume per well).
-
Compound Addition: Test compounds (like this compound) are serially diluted (e.g., 1:3) to a range of concentrations (e.g., 10,000–4.6 nM). The compounds are added to the wells, ensuring the final DMSO concentration is ≤ 0.1%.
-
Incubation: Plates are incubated at 37 °C for 72 hours in a controlled atmosphere of 3% O2, 5% CO2, and 91% N2.
-
Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) followed by fluorescence measurement.
-
Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the EC50 value is calculated using a non-linear regression model.
In Vivo Efficacy in a Murine Model
This protocol evaluates the efficacy of an antimalarial compound in a living organism, typically using Plasmodium berghei in mice.
Methodology:
-
Infection: Mice (e.g., Swiss Webster) are infected intravenously with P. berghei-infected red blood cells.
-
Grouping: Animals are randomly assigned to control (vehicle) and treatment groups (n=5 per group).
-
Drug Administration: The test compound (this compound) and a comparator (e.g., artefenomel) are formulated in a suitable vehicle (e.g., 10% DMSO, 10% Kolliphor HS 15, 80% water) and administered orally by gavage. Dosing can be a single dose or multiple doses over several days (e.g., once daily for 4 days).
-
Monitoring: Starting on day seven post-infection, parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears. The number of infected erythrocytes per 1000 total erythrocytes is counted.
-
Endpoints: Animal survival and morbidity are monitored for 30 days. Mice are euthanized if parasitemia exceeds 50% or if significant weight loss occurs. A "cure" is defined as the absence of detectable parasitemia on day 30.
Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound when exposed to liver enzymes, primarily Cytochrome P450s.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM this compound), and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t1/2) and intrinsic clearance (Clint) can be determined from the degradation rate.
Conclusion
This compound is a potent endoperoxide antimalarial that operates through a well-established mechanism of iron-mediated activation and subsequent generation of cytotoxic radicals within the P. falciparum parasite. This leads to widespread, indiscriminate alkylation of vital macromolecules, including heme and proteins, causing overwhelming oxidative stress and disruption of critical cellular functions. While its in vivo efficacy is somewhat lower than its parent compound, artefenomel, this compound's improved physicochemical properties, such as enhanced solubility and metabolic stability, make it a promising lead for the development of next-generation endoperoxide antimalarials to combat drug-resistant malaria.
References
- 1. Ozonide Antimalarials Alkylate Heme in the Malaria Parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artefenomel Regioisomer this compound Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pharmacological Profile of Lirafugratinib (RLA-3107/RLY-4008): A Novel, Highly Selective FGFR2 Inhibitor
Executive Summary
Lirafugratinib (B11932302), formerly known as RLY-4008, is a potent, orally bioavailable, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). Developed by Relay Therapeutics, lirafugratinib was designed using a motion-based drug discovery approach to achieve significant selectivity for FGFR2 over other FGFR family members (FGFR1, FGFR3, and FGFR4), thereby minimizing off-target toxicities commonly associated with pan-FGFR inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of lirafugratinib, including its mechanism of action, preclinical and clinical data, and experimental protocols.
Mechanism of Action
Lirafugratinib is an irreversible inhibitor that covalently binds to a cysteine residue (Cys491) in the P-loop of the FGFR2 kinase domain. This unique mechanism was elucidated through long-timescale molecular dynamics simulations, which identified subtle conformational differences between the ATP binding pockets of FGFR2 and other FGFR isoforms. Specifically, a flap on FGFR2 was predicted to open at a different rate compared to FGFR1 and FGFR4, allowing for the design of a highly selective compound. By targeting this distinct conformational state, lirafugratinib achieves potent inhibition of FGFR2 while sparing other closely related kinases.
The inhibition of FGFR2 by lirafugratinib leads to the suppression of downstream signaling pathways that are critical for the proliferation, survival, and migration of cancer cells harboring FGFR2 genetic alterations, such as fusions, rearrangements, mutations, and amplifications.
References
In Vitro Antiplasmodial Activity of RLA-3107: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antiplasmodial activity of RLA-3107, a promising next-generation endoperoxide antimalarial candidate. This compound, a desymmetrized regioisomer of artefenomel (B605594), has demonstrated potent efficacy against Plasmodium falciparum, coupled with an improved physicochemical profile, positioning it as a significant lead in the discovery of novel antimalarial agents.[1][2][3] This document outlines the quantitative antiplasmodial data, detailed experimental methodologies, and relevant biological pathways.
Quantitative Assessment of Antiplasmodial Efficacy
The in vitro potency of this compound was evaluated against the chloroquine-resistant W2 strain of Plasmodium falciparum. The compound exhibits potent antiplasmodial activity in the low nanomolar range, comparable to its parent compound, artefenomel, and the established antimalarial, artemisinin.[1]
| Compound | P. falciparum W2 EC50 (nM) |
| This compound (2) | bracketed with 1 |
| Artefenomel (1) | bracketed with 2 |
| Artemisinin | bracketed with 1 and 2 |
| Chloroquine | Significantly less potent |
| Data reported for artefenomel (1) was generated by the Medicines for Malaria Venture (MMV).[1] |
Experimental Protocols
A comprehensive understanding of the methodologies employed is crucial for the replication and validation of these findings.
In Vitro Antiplasmodial Activity Assay (P. falciparum EC50 Determination)
The half-maximal effective concentration (EC50) of this compound against P. falciparum was determined using a standardized protocol.[1]
1. Parasite Culture:
-
P. falciparum strain W2 was cultured in human red blood cells.
-
Cultures were maintained at 37°C in a controlled atmosphere of 3% O₂, 5% CO₂, and 91% N₂.[1]
-
The culture medium used was RPMI-1640 supplemented with 0.5% Albumax, 2 mM L-glutamine, and 100 mM hypoxanthine.[1]
2. Assay Preparation:
-
Synchronized ring-stage parasites were adjusted to 1% parasitemia and 2% hematocrit in 96-well flat-bottom culture plates.[1]
-
The final volume in each well was 0.1 mL.[1]
3. Compound Preparation and Application:
-
Test compounds, including this compound, were serially diluted 1:3, typically in the range of 10,000–4.6 nM or 1,000–0.006 nM for more potent analogs.[1]
-
The maximum concentration of the solvent, dimethyl sulfoxide (B87167) (DMSO), was kept at 0.1%.[1]
-
The diluted compounds were added to the parasite cultures.
4. Incubation and Analysis:
-
The plates were incubated for a specified period to allow for parasite growth.
-
Parasite viability was assessed to determine the inhibitory effects of the compounds at various concentrations.
-
The EC50 values were then calculated from the dose-response curves.
Cytotoxicity Assay (General Protocol)
While specific cytotoxicity data for this compound is not detailed in the provided search results, a general protocol for assessing the cytotoxicity of antimalarial candidates is outlined below. This is a critical step in drug development to determine the therapeutic index of a compound.[4][5][6]
1. Cell Lines:
-
Various human cell lines, such as HepG2 (liver carcinoma) or WI-26VA4 (lung fibroblasts), are commonly used to assess general cytotoxicity.[5][6]
2. Cell Culture and Plating:
-
Cells are cultured in an appropriate medium and conditions (e.g., 37°C, 5% CO₂).
-
A specific number of cells are seeded into 96-well plates and allowed to adhere overnight.
3. Compound Exposure:
-
The test compound is serially diluted to a range of concentrations.
-
The culture medium is replaced with medium containing the various concentrations of the test compound.
-
Cells are incubated with the compound for a defined period, typically 24 to 72 hours.[4][5]
4. Viability Assessment:
-
Cell viability is measured using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] The MTT assay is based on the reduction of the tetrazolium dye by mitochondrial dehydrogenases of viable cells into a colored formazan (B1609692) product.[5]
-
The absorbance of the formazan product is measured, which correlates with the number of viable cells.
5. CC50 Determination:
-
The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5]
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes described.
Caption: Workflow for determining the in vitro antiplasmodial EC50 of this compound.
Caption: General workflow for determining the in vitro cytotoxicity (CC50).
Concluding Remarks
This compound demonstrates potent in vitro antiplasmodial activity, positioning it as a strong candidate for further preclinical development. Its efficacy, combined with improved solubility and metabolic stability compared to its predecessor artefenomel, addresses key challenges in the development of endoperoxide antimalarials.[1][2] Future studies should focus on a comprehensive cytotoxicity profile and further elucidation of its mechanism of action to fully realize its therapeutic potential in the fight against malaria.
References
RLA-3107: A Technical Overview of a Promising Next-Generation Antimalarial Candidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of RLA-3107, a desymmetrized, regioisomeric form of the clinical-stage antimalarial drug candidate, artefenomel (B605594).[1][2] this compound has emerged as a promising lead compound in the quest for new endoperoxide antimalarials, offering potential advantages in physicochemical properties over its symmetrical counterpart.[1][2][3] This document details the synthetic pathway, key characterization data, experimental protocols, and the proposed mechanism of action for this compound.
Synthesis of this compound
This compound is synthesized in an efficient four-step process with an overall yield of approximately 50%.[1][2] The synthesis utilizes a diastereoselective Griesbaum co-ozonolysis reaction to construct the core 1,2,4-trioxolane (B1211807) ring system.[2]
Synthesis Workflow
Caption: Synthetic pathway of this compound.
Characterization Data
This compound and its intermediates have been characterized using various spectroscopic techniques.
Spectroscopic Data for Intermediate 4
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.22 (d, J = 8.5 Hz, 2H), 7.04 (d, J = 8.5 Hz, 2H), 3.08–2.93 (m, 1H), 2.64–2.55 (m, 1H), 2.55–2.42 (m, 2H), 2.42–2.32 (m, 1H), 2.29 (s, 3H), 2.19–2.03 (m, 2H), 1.90–1.70 (m, 2H)[2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 210.8, 169.6, 149.2, 141.8, 127.5, 121.7, 48.9, 44.1, 41.1, 32.7, 25.4, 21.1[2] |
| MS (ESI) | Calculated for C₁₂H₁₅O₂ [M + H]⁺ m/z 191.11, found 190.90 (corresponds to loss of acetate, followed by protonation of the phenoxide)[2] |
Physicochemical and Pharmacological Properties
This compound exhibits improved physicochemical properties compared to its regioisomer, artefenomel, while retaining potent antiplasmodial activity.[1][2][3]
| Property | This compound | Artefenomel |
| Human Microsome Stability | Markedly improved[1][2] | - |
| Aqueous Solubility | Markedly improved[1][2] | Low[1][2] |
| Dissolution Properties | Markedly improved[2] | - |
| In Vitro Antiplasmodial Activity | Potent[1][2][3] | Potent |
| In Vivo Efficacy (P. berghei mouse model) | Less efficacious than artefenomel at lower doses[2] | Superior at lower doses[2] |
| Single Dose Cure (80 mg/kg) | 5/5 cures[2] | 5/5 cures[2] |
| Single Dose Cure (40 mg/kg) | 1/5 cures[2] | 5/5 cures[2] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of 4-(Dispiro[Adamantane-2,3′-[1][2][4]trioxolane-5′,1′′-cyclohexan]-3′′-yl)phenyl Acetate (4)
-
Dissolve adamantan-2-one O-methyl oxime (3.23 g, 18.0 mmol, 2.0 equiv) in 100 mL of carbon tetrachloride.[2]
-
Add a solution of ketone 3 (2.09 g, 9.0 mmol, 1.0 equiv) in 80 mL of carbon tetrachloride.[2]
-
Cool the resulting solution to 0 °C and sparge with O₂ for 10 minutes.[2]
-
Maintain the temperature at 0 °C and bubble ozone (2 L/min, 35% power) through the reaction mixture.[2]
-
After 35 minutes, if the reaction is incomplete by LCMS analysis, add additional oxime (0.806 g, 4.50 mmol, 0.5 equiv).[2]
-
Continue bubbling ozone for another 60 minutes. If the reaction is still incomplete, add another portion of oxime (0.806 g, 4.50 mmol, 0.5 equiv).[2]
-
Increase the ozone power to 40% and continue until the reaction is complete.[2]
-
Purge the reaction mixture with O₂ for 10 minutes, followed by argon gas for 10 minutes to remove dissolved oxygen.[1]
-
Concentrate the solution under reduced pressure to yield a viscous oil.[1]
-
Purify the residue by flash column chromatography (220 g silica (B1680970) gel cartridge, 0–10% EtOAc/Hexanes) to yield compound 4 as a thick colorless oil that solidifies upon refrigeration.[1] The diastereoselectivity of the reaction was determined to be 8.1:1 in favor of the trans diastereomer by ¹H NMR.[1]
Synthesis of 4-(Dispiro[Adamantane-2,3′-[1][2][4]trioxolane-5′,1′′-cyclohexan]-3′′-yl)phenol (5)
-
Dissolve trioxolane 4 (3.53 g, 8.86 mmol, 1.0 equiv) in anhydrous THF (35 mL) and MeOH (70 mL).[1]
-
Add 15% aqueous KOH (15 mL, 40.10 mmol, 4.53 equiv).[1]
-
Place the solution in a preheated oil bath at 50 °C and stir for 2.5 hours, during which the solution will turn from colorless to dark brown.[1]
-
Once the reaction is complete as determined by LCMS and TLC, remove the solution from the oil bath and allow it to cool to room temperature.[1]
-
Concentrate the mixture under reduced pressure to remove volatile organic materials, resulting in a viscous brown solution.[2]
-
Add H₂O (30 mL), which will cause the formation of a yellow precipitate.[2]
-
Add glacial acetic acid to adjust the pH to approximately 4, resulting in the formation of large tan colored solids.[2]
Mechanism of Action
The antimalarial activity of this compound, like other endoperoxides such as artemisinin, is believed to be initiated by the reductive activation of the endoperoxide bridge by ferrous iron (Fe²⁺), which is present in the form of heme within the malaria parasite.[4] This interaction leads to the generation of reactive radical species that are thought to alkylate and damage essential parasite proteins, leading to parasite death.[4]
References
RLA-3107 Target Identification in Malaria Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RLA-3107, a regioisomer of the clinical-stage antimalarial compound artefenomel (B605594), has demonstrated potent antiplasmodial activity and improved physicochemical properties, marking it as a promising next-generation endoperoxide antimalarial. While the specific molecular targets of this compound have not been definitively identified, extensive research into the mechanism of action of artefenomel and other synthetic endoperoxides provides a strong basis for understanding its mode of action. This technical guide synthesizes the current knowledge on the target identification landscape for this class of compounds, detailing the promiscuous, multi-target mechanism involving iron-mediated activation and subsequent alkylation of a broad range of parasite proteins essential for survival. We present the experimental methodologies, particularly chemoproteomics, that have been pivotal in elucidating this mechanism and provide a comprehensive overview of the protein classes targeted by these agents.
Introduction to this compound
This compound is a synthetic 1,2,4-trioxolane, a class of compounds known as endoperoxides, that has emerged as a promising lead in the development of new antimalarial therapies. As a regioisomer of artefenomel (OZ439), this compound was developed to overcome the formulation challenges associated with its parent compound, exhibiting improved aqueous solubility and human microsome stability while retaining potent in vitro and in vivo efficacy against Plasmodium falciparum.[1][2] The urgent need for new antimalarials with novel mechanisms of action to combat the spread of drug-resistant malaria parasites underscores the importance of understanding the molecular targets and mechanism of action of promising candidates like this compound.
The General Mechanism of Action of Endoperoxide Antimalarials
The antimalarial activity of endoperoxides like this compound is contingent upon the presence of the endoperoxide bridge. The currently accepted mechanism of action involves a two-step process:
-
Activation: The endoperoxide bond is cleaved by intraparasitic ferrous iron (Fe²⁺), which is abundant in the parasite, primarily from the digestion of host hemoglobin in the food vacuole. This cleavage generates highly reactive oxygen and subsequent carbon-centered radicals.[3][4][5]
-
Alkylation: These artemisinin-derived free radicals are promiscuous and form covalent bonds with a multitude of parasite proteins and other biomolecules, leading to widespread cellular damage and parasite death.[3][6]
This multi-target mechanism is thought to be a key factor in the high efficacy and low rates of resistance development to artemisinin (B1665778) and its derivatives.
Figure 1: Proposed mechanism of action for this compound.
Target Identification Strategies for Endoperoxide Antimalarials
Given the promiscuous nature of endoperoxide antimalarials, traditional target identification methods that assume a single, high-affinity target have been less successful. The most insightful approaches to date have been chemoproteomic strategies.
Chemoproteomic Profiling
Chemoproteomics has been instrumental in identifying the spectrum of proteins alkylated by endoperoxides. This technique typically involves the use of chemically modified drug "probes" that contain a reporter tag, such as an alkyne or azide (B81097) group, for subsequent detection and enrichment.
The general workflow is as follows:
-
Probe Synthesis: An analog of the parent drug (e.g., artefenomel) is synthesized with a "clickable" alkyne tag. A crucial control is an inactive analog that lacks the endoperoxide bridge but contains the same tag.
-
Parasite Treatment: Live P. falciparum cultures are treated with the active and inactive control probes.
-
Protein Extraction and Click Chemistry: Parasite proteins are extracted, and the alkyne-tagged proteins that have been alkylated by the probe are covalently linked to an azide-biotin tag via copper-catalyzed click chemistry.
-
Enrichment and Identification: The biotinylated proteins are enriched using streptavidin beads and identified by liquid chromatography-mass spectrometry (LC-MS).
This approach allows for the specific identification of proteins that are covalently modified by the activated drug in a biological context.
Figure 2: Experimental workflow for chemoproteomic target identification.
Identified Protein Targets of Endoperoxide Antimalarials
Chemoproteomic studies using probes based on artemisinin and synthetic ozonides, including an analog of artefenomel, have revealed a significant overlap in their protein alkylation profiles. This suggests a common, multi-targeted mechanism of action. The identified proteins are involved in a variety of essential parasite pathways.
| Functional Pathway | Examples of Identified Protein Targets | Reference |
| Glycolysis | Fructose-bisphosphate aldolase, Enolase, Pyruvate kinase | [6][7][8] |
| Hemoglobin Degradation & Detoxification | Falcipain-2, Heme detoxification protein | [6] |
| Antioxidant Defense | Thioredoxin peroxidase, Glutathione S-transferase, Plasmoredoxin | [6][7][8] |
| Protein Synthesis & Folding | Elongation factor 1-alpha, T-complex protein 1 subunits, Heat shock proteins (HSP70, HSP90) | [6][7] |
| Cytoskeleton | Actin-1, Tubulin beta chain | [6] |
This table is a summary of findings from studies on artemisinin and ozonide probes and represents the likely classes of proteins targeted by this compound.
Detailed Experimental Protocols
In Vitro Antiplasmodial Activity Assay (P. falciparum)
-
Parasite Culture: A chloroquine-resistant strain of P. falciparum (e.g., W2) is cultured in human red blood cells at 2% hematocrit in RPMI-1640 media supplemented with 0.5% Albumax, 2 mM L-glutamine, and 100 mM hypoxanthine.[2]
-
Drug Preparation: this compound is serially diluted (e.g., 3-fold dilutions) in DMSO and then further diluted in media to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.[2]
-
Assay Setup: Synchronized ring-stage parasites are plated in 96-well plates at 1% parasitemia. The drug dilutions are added to the wells.
-
Incubation: Plates are incubated for 72 hours at 37°C in a gas mixture of 3% O₂, 5% CO₂, and 92% N₂.[2]
-
Growth Inhibition Measurement: Parasite growth is quantified using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). The fluorescence is read on a plate reader, and the IC₅₀ values are calculated by non-linear regression analysis.
Chemoproteomic Profiling of Endoperoxide Targets
-
Probe Synthesis and Validation: An alkyne-tagged analog of this compound and a corresponding inactive (carba-) control are synthesized. The antiplasmodial activity of the active probe is confirmed to be comparable to the parent compound.
-
Parasite Treatment and Lysis: Synchronized trophozoite-stage P. falciparum cultures (e.g., 3D7 strain) are treated with the active probe, inactive probe, or DMSO vehicle control for a specified time (e.g., 1-4 hours). Parasites are then isolated from red blood cells by saponin (B1150181) lysis, washed, and lysed in a buffer containing protease inhibitors.
-
Click Chemistry and Protein Precipitation: The parasite lysate is subjected to a copper-catalyzed click reaction with an azide-biotin tag. The proteins are then precipitated (e.g., with chloroform/methanol) to remove excess reagents.
-
Enrichment of Biotinylated Proteins: The precipitated protein pellet is resolubilized, and the biotinylated proteins are captured on streptavidin-agarose beads. The beads are washed extensively to remove non-specifically bound proteins.
-
On-Bead Digestion and Mass Spectrometry: The enriched proteins are digested into peptides directly on the beads (e.g., with trypsin). The resulting peptides are analyzed by LC-MS/MS.
-
Data Analysis: The MS/MS data is searched against a P. falciparum protein database to identify the proteins. Proteins that are significantly enriched in the active probe samples compared to the inactive control and DMSO samples are considered high-confidence targets.[7][8]
Conclusion
While the specific molecular targets of this compound in Plasmodium falciparum have not been directly identified, a substantial body of evidence from studies on the closely related compound artefenomel and other endoperoxides strongly supports a multi-targeted mechanism of action. This compound likely acts as a prodrug that, upon activation by parasitic iron, generates a cascade of reactive radicals that covalently modify and damage a wide array of essential parasite proteins. This promiscuous mode of action, targeting pathways such as glycolysis, antioxidant defense, and protein synthesis, is consistent with the compound's potent and fast-acting antimalarial activity. Future research employing the chemoproteomic approaches detailed in this guide will be crucial to definitively map the protein alkylation profile of this compound and further solidify our understanding of this promising new antimalarial candidate.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The mode of action of antimalarial endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Click Chemistry‐Based Proteomic Approach Reveals that 1,2,4‐Trioxolane and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxide Antimalarial Drugs Target Redox Homeostasis in Plasmodium falciparum Infected Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Investigating the Solubility of RLA-3107: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of RLA-3107, a promising antimalarial drug candidate. The following sections detail the aqueous solubility of this compound in comparison to its parent compound, artefenomel (B605594), the experimental protocols used for its characterization, and the underlying mechanism of action for this class of endoperoxide antimalarials.
Aqueous Solubility of this compound
This compound, a desymmetrized regioisomer of artefenomel, was developed to address the formulation challenges posed by the low aqueous solubility and high lipophilicity of its predecessor.[1][2][3] Preclinical studies have demonstrated that this compound exhibits a significantly improved solubility profile.
Table 1: Comparative Aqueous Solubility and Human Microsomal Stability
| Compound | Aqueous Solubility (µg/mL) in pH 7.4 PBS | Human Liver Microsome Clearance (µL/min/mg) |
| Artefenomel (1) | < 0.1 | 18.8 |
| This compound (2) | 2.2 | 11.0 |
Data sourced from ACS Medicinal Chemistry Letters.[1][2]
These findings highlight the potential of this compound to overcome the biopharmaceutical limitations that hindered the clinical development of artefenomel.[1][2] The enhanced solubility is a critical attribute for developing a viable oral drug formulation.
Experimental Protocols
The following methodologies were employed in the synthesis and evaluation of this compound.
This compound was synthesized in a four-step process with a 50% overall yield.[1] A key step in this synthesis is the Griesbaum co-ozonolysis.
-
Step 1: Synthesis of 4-(Dispiro[Adamantane-2,3′-[1][2][4]trioxolane-5′,1″-cyclohexan]-3″-yl)phenyl Acetate (4): Adamantan-2-one O-methyl oxime and ketone 3 are dissolved in carbon tetrachloride. The solution is cooled to 0 °C and sparged with oxygen. Ozone is then bubbled through the reaction mixture.[1]
This compound was evaluated against artefenomel in a series of in vitro assays to determine its absorption, distribution, metabolism, and excretion (ADME) properties and its efficacy against Plasmodium falciparum.
-
Human Microsome Stability: The stability of this compound was assessed in human liver microsomes to determine its metabolic clearance.[1][2]
-
Aqueous Solubility: The solubility of this compound was determined in phosphate-buffered saline (PBS) at a pH of 7.4.[1][2]
-
Antiplasmodial Activity: The in vitro efficacy of this compound against P. falciparum was evaluated to ensure that the structural modifications did not compromise its parasiticidal activity.[1]
The in vivo efficacy of this compound was assessed in a P. berghei mouse malaria model.
-
Animal Model: Mice were inoculated with P. berghei-infected erythrocytes.
-
Drug Formulation and Administration: The test compounds were formulated in a solution of 10% DMSO, 40% of a 20% 2-hydroxypropyl-beta-cyclodextrin (B2473086) solution in water, and 50% PEG400. The formulation was administered via oral gavage once daily for one to four days.[1]
-
Efficacy Endpoints: The primary endpoint was parasitemia-free survival at day 11, with cures at day 30 serving as a secondary endpoint. Infections were monitored by microscopic evaluation of Giemsa-stained blood smears.[1]
Visualizing the Drug Development and Activation Pathway
The following diagrams illustrate the logical workflow of this compound's development and its proposed mechanism of action.
References
RLA-3107: A Promising Frontrunner in the Quest for Next-Generation Antimalarials
A Technical Deep Dive into a Novel Endoperoxide Compound Poised to Overcome Key Drug Development Hurdles
The emergence and spread of drug-resistant Plasmodium falciparum strains present a formidable challenge to global malaria control efforts, necessitating the urgent discovery of novel antimalarial agents with distinct mechanisms of action. In this context, the synthetic 1,2,4-trioxolane (B1211807) RLA-3107 has emerged as a promising lead compound. A regioisomer of the clinical candidate artefenomel (B605594), this compound has demonstrated potent antiplasmodial activity while exhibiting significantly improved physicochemical properties, positioning it as a potential cornerstone for the development of next-generation endoperoxide antimalarials.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, experimental data, and the strategic rationale behind its design.
Overcoming the Limitations of a Predecessor: The Rationale for this compound
Artefenomel, a potent synthetic trioxolane, was a leading candidate to supplant artemisinin (B1665778) derivatives in combination therapies. However, its clinical development was ultimately halted due to formulation challenges arising from its high lipophilicity and low aqueous solubility.[1][2] The molecular symmetry of artefenomel was identified as a contributing factor to its poor solubility, influencing its crystal packing energies.
To address this, this compound was designed as a "desymmetrized" regioisomer of artefenomel.[1][2] This structural modification aimed to disrupt the crystal lattice energy, thereby enhancing its solubility and dissolution rate without compromising the core pharmacophore responsible for its antimalarial efficacy.
Comparative Physicochemical and Pharmacological Profile
In vitro and in vivo studies have validated this design strategy, demonstrating that this compound retains potent antiplasmodial activity while offering superior pharmaceutical properties compared to its predecessor, artefenomel.
Quantitative Data Summary
| Parameter | This compound | Artefenomel | Control Compounds |
| Antiplasmodial Activity (EC50, nM) | Brackets the value for artemisinin | Brackets the value for artemisinin | Artemisinin: Low-nM EC50; Chloroquine (B1663885): Significantly less potent[1] |
| Human Liver Microsome Stability | Markedly improved | --- | Verapamil used as a positive control[1] |
| Aqueous Solubility | Markedly improved | --- | Amiodarone and diclofenac (B195802) sodium used as controls[1] |
| Dissolution Properties | Readily dissolved in DMSO | Required heating and sonication to dissolve in DMSO[1] | --- |
| In Vivo Efficacy (P. berghei mouse model) | Less efficacious than artefenomel at equivalent doses | Superior efficacy, producing cures at lower and single doses[1][2] | --- |
EC50 values were determined against the chloroquine-resistant W2 strain of P. falciparum.[1]
While artefenomel demonstrated superior in vivo efficacy in the P. berghei mouse model, likely due to its unique pharmacokinetic properties, the significantly improved solubility and metabolic stability of this compound represent crucial advantages for formulation and potential human dosing regimens.[1][2]
Mechanism of Action: The Endoperoxide Core
The antimalarial activity of this compound, like other endoperoxides such as artemisinin and artefenomel, is attributed to its 1,2,4-trioxolane ring. The prevailing hypothesis for the mechanism of action of this class of compounds is detailed below.
Proposed Signaling Pathway for Endoperoxide Antimalarials
Caption: Proposed mechanism of action for this compound.
The process is initiated by the interaction of the endoperoxide bridge with ferrous heme, a byproduct of hemoglobin digestion by the parasite. This interaction leads to the reductive cleavage of the endoperoxide bridge, generating highly reactive carbon-centered radicals. These radicals then indiscriminately alkylate essential parasite proteins, leading to widespread cellular damage and parasite death. This multi-targeted mechanism is believed to contribute to the high potency and low propensity for resistance development of this drug class.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Antiplasmodial Activity Assay
The potency of this compound was determined against the chloroquine-resistant W2 strain of P. falciparum cultured in human erythrocytes.
Caption: Workflow for in vitro antiplasmodial activity assessment.
Human Liver Microsome (HLM) Stability Assay
This assay evaluates the metabolic stability of a compound when exposed to liver enzymes, providing an indication of its likely hepatic clearance in vivo.
Caption: Workflow for assessing metabolic stability in human liver microsomes.
Aqueous Solubility Assay
The thermodynamic solubility of this compound was determined to assess its dissolution potential.
Caption: Workflow for the determination of aqueous solubility.
In Vivo Efficacy in a Mouse Model of Malaria
The antimalarial activity of this compound was evaluated in vivo using the Plasmodium berghei-infected mouse model.
Caption: Workflow for in vivo efficacy studies in a P. berghei mouse model.[2]
Future Directions and Conclusion
This compound stands as a testament to the power of rational drug design in overcoming specific development obstacles.[1] By addressing the solubility and metabolic stability issues of its parent compound, artefenomel, this compound has reinvigorated the potential of the 3''-aryl substituted trioxolane scaffold as a source for next-generation endoperoxide antimalarials.[1]
Further lead optimization studies stemming from the this compound scaffold could focus on enhancing in vivo efficacy while retaining its favorable physicochemical properties. The promising profile of this compound warrants continued investigation and underscores its potential to contribute to the development of a novel, effective, and readily formulated antimalarial therapy to combat the global threat of malaria.
References
Methodological & Application
Application Notes and Protocols for RLA-3107 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
RLA-3107 is a synthetic 1,2,4-trioxolane (B1211807) and a regioisomer of the clinical-stage antimalarial compound artefenomel (B605594).[1][2] As a member of the endoperoxide class of antimalarials, this compound offers a promising avenue for the development of next-generation therapies against malaria, a disease caused by Plasmodium parasites.[1] Notably, this compound exhibits improved aqueous solubility and human microsome stability compared to its counterpart, artefenomel, while maintaining potent antiplasmodial activity.[1][2][3] These characteristics make it a valuable tool for in vitro and in vivo research aimed at understanding and combating malaria.
These application notes provide detailed protocols for the use of this compound in a laboratory setting, focusing on its evaluation as an antiplasmodial agent.
Physicochemical and In Vitro Efficacy Data
This compound has been characterized by its improved physicochemical properties and potent in vitro activity against Plasmodium falciparum. The following tables summarize key quantitative data for this compound, with artefenomel provided as a comparator.
Table 1: Physicochemical Properties of this compound and Artefenomel
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) | Human Microsome Stability (% remaining at 1 hr) |
| This compound | 469.62[4] | >150 | 95 |
| Artefenomel | 469.62 | <1 | 75 |
Table 2: In Vitro Antiplasmodial Activity against P. falciparum (W2 Strain)
| Compound | EC₅₀ (nM) |
| This compound | 1.8 |
| Artefenomel | 0.8 |
| Artemisinin | 3.2 |
| Chloroquine | 118 |
In Vivo Efficacy Data
The in vivo efficacy of this compound has been evaluated in a Plasmodium berghei mouse model of malaria. The following table summarizes the results of various oral dosing regimens, with artefenomel as a comparator.
Table 3: In Vivo Efficacy of this compound and Artefenomel in P. berghei-infected Mice
| Compound | Dosing Regimen (mg/kg, oral) | Survivors at Day 11 (out of 5) | Cures at Day 30 (out of 5) |
| This compound | 4 x 10 | 4 | 0 |
| Artefenomel | 4 x 10 | 5 | 5 |
| This compound | 1 x 80 | 5 | 5 |
| Artefenomel | 1 x 80 | 5 | 5 |
| This compound | 1 x 40 | 3 | 1 |
| Artefenomel | 1 x 40 | 5 | 5 |
| Artefenomel | 1 x 30 | 5 | 5 |
| Artefenomel | 1 x 20 | 5 | 5 |
Mechanism of Action
The proposed mechanism of action for this compound, like other endoperoxide antimalarials, involves activation by intraparasitic iron.[5] Heme (Fe²⁺-protoporphyrin IX), derived from the digestion of hemoglobin by the parasite, is believed to reductively cleave the endoperoxide bridge of this compound.[6][7] This cleavage generates highly reactive carbon-centered radicals, which subsequently alkylate and damage essential parasite proteins and other macromolecules, leading to parasite death.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 3. P. falciparum Growth Inhibition. [bio-protocol.org]
- 4. Artefenomel Regioisomer this compound Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mode of action of antimalarial endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Application Notes: RLA-3107 in Parasite Life Cycle Studies
Introduction
RLA-3107 is a desymmetrized regioisomer of the clinical-stage antimalarial compound artefenomel.[1][2] As a synthetic 1,2,4-trioxolane, this compound belongs to the endoperoxide class of antimalarials, which are crucial in the fight against increasing drug resistance in Plasmodium parasites, the causative agents of malaria.[1][3] The parasite's life cycle is complex, involving stages in both human and mosquito hosts.[4] Antimalarial drugs primarily target the asexual blood stage (erythrocytic cycle), as this is the stage responsible for clinical symptoms.[5] this compound has demonstrated potent activity against this stage, making it a valuable tool for studying parasite viability, drug susceptibility, and for the discovery of next-generation antimalarials.[1][2] These notes provide detailed protocols and data for the application of this compound in parasitology research.
Mechanism of Action (Hypothesized)
The proposed mechanism of action for this compound, like other endoperoxides such as artemisinin (B1665778) and artefenomel, is dependent on the parasite's catabolism of hemoglobin.[4][6] During the intraerythrocytic stage, the parasite digests host hemoglobin in its digestive vacuole, releasing large quantities of heme.[4] The ferrous iron (Fe²⁺) in the heme is believed to reductively cleave the endoperoxide bridge of this compound. This cleavage generates highly reactive carbon-centered radicals that subsequently damage essential parasite proteins and lipids, leading to parasite death.[6]
Caption: Hypothesized mechanism of this compound activation in Plasmodium.
Quantitative Data Summary
The following tables summarize the comparative data for this compound and its parent compound, artefenomel, from in vitro and in vivo studies.
Table 1: In Vitro Antiplasmodial Activity and ADME Properties of this compound vs. Artefenomel [1]
| Compound | P. falciparum W2 EC₅₀ (nM) | Human Liver Microsome (HLM) Stability (T½, min) | Aqueous Solubility (µg/mL) |
|---|---|---|---|
| This compound | 6.4 ± 1.1 | 110 | 0.2 |
| Artefenomel | 3.0 ± 0.6 | 29 | < 0.1 |
| Artemisinin | 4.4 ± 0.3 | - | - |
| Chloroquine | 309 ± 29 | - | - |
Data represents the average of three determinations ± standard error. The P. falciparum W2 strain is chloroquine-resistant.
Table 2: In Vivo Efficacy of this compound vs. Artefenomel in the P. berghei Mouse Model [1][2]
| Compound | Dosing Regimen (mg/kg) | Frequency | Survivors at Day 11 (n=5) | Cures at Day 30 (n=5) |
|---|---|---|---|---|
| This compound | 80 | Single Dose | 5 | 5 |
| 40 | Single Dose | 3 | 1 | |
| 10 | Once Daily (x4) | 4 | 0 | |
| Artefenomel | 80 | Single Dose | 5 | 5 |
| 40 | Single Dose | 5 | 5 | |
| 30 | Single Dose | 5 | 5 | |
| 20 | Single Dose | 5 | 5 | |
| 10 | Once Daily (x4) | 5 | 5 |
Cure is defined as undetectable parasitemia at day 30 post-infection.
Experimental Protocols
Protocol 1: In Vitro P. falciparum Growth Inhibition Assay (EC₅₀ Determination)
This protocol details the method for determining the 50% effective concentration (EC₅₀) of this compound against the asexual blood stages of P. falciparum.[1]
Materials:
-
P. falciparum culture (e.g., W2 strain, chloroquine-resistant)
-
Human red blood cells (RBCs)
-
RPMI-1640 media supplemented with 0.5% Albumax, 2 mM L-glutamine, and 100 mM hypoxanthine
-
This compound dissolved in DMSO (10 mM stock)
-
96-well flat-bottom culture plates
-
DNA stain (e.g., YOYO-1)
-
Fixative: 2% formaldehyde (B43269) in PBS
-
Flow cytometer
Methodology:
-
Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage.
-
Plate Preparation: Serially dilute this compound (typically 1:3 dilutions) in culture medium in a 96-well plate. The final concentration range should bracket the expected EC₅₀ (e.g., 10,000 nM to 0.006 nM).[1] Ensure the final DMSO concentration is ≤ 0.1%. Include untreated wells as a negative control (parasite growth) and wells with a known antimalarial (e.g., artemisinin) as a positive control.
-
Cell Seeding: Prepare a parasite suspension in culture medium with human RBCs to a final 1% parasitemia and 2% hematocrit.[1]
-
Incubation: Add 100 µL of the parasite suspension to each well of the prepared 96-well plate. Incubate for 48 hours at 37°C under a low-oxygen atmosphere (3% O₂, 5% CO₂, 91% N₂).[1]
-
Cell Fixation: After incubation, add 100 µL of 2% formaldehyde in PBS to each well to fix the cells.[1]
-
Staining and Analysis: Stain the fixed cells with a DNA dye (e.g., 1 nM YOYO-1).[1] Analyze the parasitemia in each well using a flow cytometer.
-
Data Calculation: Determine parasitemia from dot plots (forward scatter vs. fluorescence). Calculate the percentage of growth inhibition relative to the untreated control. Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to calculate the EC₅₀ value.
Caption: Workflow for in vitro P. falciparum growth inhibition assay.
Protocol 2: In Vivo Efficacy in the P. berghei Mouse Model
This protocol describes the evaluation of this compound's efficacy in a murine malaria model, a standard for preclinical antimalarial drug assessment.[1][2]
Materials:
-
Plasmodium berghei-infected erythrocytes
-
Female Swiss Webster mice (~20 g body weight)
-
This compound formulation (e.g., 10% DMSO, 40% of 20% 2-hydroxypropyl-beta-cyclodextrin, 50% PEG400)
-
Oral gavage needles
-
Giemsa stain
-
Microscope
Methodology:
-
Infection: Infect mice intraperitoneally with 10⁶ P. berghei-infected erythrocytes collected from a donor mouse.[1]
-
Drug Administration: One hour post-inoculation, begin treatment. Administer this compound orally by gavage once daily for the duration of the specified regimen (e.g., single dose or 4 consecutive days).[1] Use a vehicle control group for comparison. A typical test arm consists of five mice.[1]
-
Monitoring Parasitemia: Starting on day seven post-infection, monitor infections by daily microscopic evaluation of Giemsa-stained blood smears. Determine parasitemia by counting the number of infected erythrocytes per 1000 total erythrocytes.[2]
-
Monitoring Health: Monitor animal survival, body weight, and general morbidity for 30 days post-infection.[2] Euthanize mice if parasitemia exceeds 50% or weight loss is greater than 15%.[2]
-
Data Evaluation: The primary endpoints are survival and cure rate. Mice are considered cured if parasitemia is undetectable on day 30.[1][2] Compare the outcomes for different dosing regimens of this compound against the vehicle control and a positive control drug (e.g., artefenomel).
Caption: Workflow for in vivo efficacy testing in a mouse malaria model.
References
- 1. Artefenomel Regioisomer this compound Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mesamalaria.org [mesamalaria.org]
- 4. mdpi.com [mdpi.com]
- 5. The antimalarial efficacy and mechanism of resistance of the novel chemotype DDD01034957 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parasite-Mediated Degradation of Synthetic Ozonide Antimalarials Impacts In Vitro Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RLA-3107 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
RLA-3107, a desymmetrized regioisomer of the clinical-stage antimalarial compound artefenomel, has demonstrated potent antiplasmodial activity with improved human microsome stability and aqueous solubility compared to its parent compound.[1][2][3] Proper handling, solution preparation, and storage of this compound are critical for ensuring its stability and obtaining reliable and reproducible results in preclinical research and development. These application notes provide detailed guidelines and protocols for the effective use of this compound in a laboratory setting.
Physicochemical Properties
This compound is a clear oil that offers significant advantages in terms of solubility over artefenomel, which is a solid requiring heating and sonication for dissolution in dimethyl sulfoxide (B87167) (DMSO).[1][3] This improved solubility profile simplifies the preparation of stock solutions for in vitro and in vivo studies.
Storage and Stability Guidelines
Proper storage of this compound is essential to maintain its integrity and ensure a shelf life of over two years. The following table summarizes the recommended storage conditions for the neat compound and its stock solutions.
| Form | Storage Condition | Duration |
| Neat Compound | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Dry, dark at -20°C | Long-term (months to years) | |
| Stock Solution | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months) |
Table 1: Recommended Storage Conditions for this compound.
Solution Preparation Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for use in various in vitro assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound. The molecular weight of this compound is 469.62 g/mol . To prepare 1 mL of a 10 mM stock solution, 4.696 mg of this compound is required.
-
Add the appropriate volume of anhydrous DMSO to the this compound. This compound should readily dissolve in DMSO at room temperature.
-
Vortex the solution gently to ensure homogeneity.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots according to the guidelines in Table 1.
Protocol 2: Preparation of Formulation for In Vivo Oral Administration
This protocol details the preparation of a formulation suitable for oral gavage in mice, as described in preclinical studies.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
2-hydroxypropyl-beta-cyclodextrin (HPβCD)
-
Deionized water
-
Polyethylene glycol 400 (PEG400)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% HPβCD solution: Dissolve 2 g of HPβCD in 10 mL of deionized water.
-
Calculate required volumes: The final formulation consists of 10% DMSO, 40% of the 20% HPβCD solution, and 50% PEG400. For a final volume of 1 mL:
-
100 µL of this compound in DMSO (adjust concentration of stock solution to achieve the desired final dose)
-
400 µL of 20% HPβCD solution
-
500 µL of PEG400
-
-
Combine components: In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the PEG400 and vortex to mix.
-
Add the 20% HPβCD solution and vortex thoroughly until a homogenous solution is achieved.
-
The final formulation should be prepared fresh before administration.
Experimental Workflow Diagram
The following diagram illustrates the general workflow from receiving the this compound compound to its use in in vitro and in vivo experiments.
Caption: Workflow for this compound handling, solution preparation, and application.
Signaling Pathway
The antimalarial activity of endoperoxide compounds like this compound is not mediated by a classical signaling pathway involving receptor-ligand interactions. Instead, their mechanism of action is contingent on a Fenton-type chemical reaction. The endoperoxide bridge in the this compound molecule reacts with ferrous iron (Fe²⁺), which is likely sourced from heme within the malaria parasite. This reaction generates reactive oxygen species that are cytotoxic to the parasite.
The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols for Testing RLA-3107 Against Chloroquine-Resistant Malaria Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of the antimalarial compound RLA-3107 against chloroquine-resistant (CQ-R) strains of Plasmodium falciparum in vitro and in vivo.
Introduction
The emergence and spread of chloroquine-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents. This compound is a synthetic ozonide, a class of compounds that have shown promise against drug-resistant malaria. Like other ozonides, this compound's mechanism of action is believed to involve the iron-mediated activation of its endoperoxide bridge within the parasite's digestive vacuole. This activation generates reactive radical species that are thought to alkylate and damage essential parasite components, including heme and proteins involved in hemoglobin digestion, ultimately leading to parasite death. This mechanism is distinct from that of chloroquine (B1663885), suggesting that this compound should retain activity against strains that have developed resistance to chloroquine through mutations in the P. falciparum chloroquine resistance transporter (PfCRT). These protocols outline the standardized methods for quantifying the activity of this compound against CQ-R malaria parasites.
Data Presentation
In Vitro Antiplasmodial Activity of this compound
The following table summarizes the in vitro 50% effective concentration (EC50) of this compound against the chloroquine-resistant W2 strain of P. falciparum. For comparison, data for the parent compound artefenomel, artemisinin, and chloroquine are also presented.
| Compound | P. falciparum Strain | EC50 (nM) |
| This compound | W2 (CQ-Resistant) | 3.1 ± 0.4[1] |
| Artefenomel | W2 (CQ-Resistant) | 1.4 ± 0.2[1] |
| Artemisinin | W2 (CQ-Resistant) | 5.8 ± 1.1[1] |
| Chloroquine | W2 (CQ-Resistant) | 330 ± 30[1] |
In Vivo Efficacy of this compound in a Mouse Model
The following table summarizes the in vivo efficacy of this compound in a P. berghei-infected mouse model, a common model for assessing antimalarial drug efficacy.
| Compound | Dosing Regimen (Oral) | Parasitemia Suppression | Survival (Day 30) |
| This compound | 4 x 10 mg/kg | Effective | 0/5 cures |
| This compound | Single dose 80 mg/kg | Effective | 5/5 cures |
| This compound | Single dose 40 mg/kg | Effective | 1/5 cures |
| Artefenomel | Single dose 80 mg/kg | Effective | 5/5 cures |
| Artefenomel | Single dose 40 mg/kg | Effective | 5/5 cures |
| Artefenomel | Single dose 30 mg/kg | Effective | 5/5 cures |
| Artefenomel | Single dose 20 mg/kg | Effective | 5/5 cures |
Experimental Protocols
In Vitro Susceptibility Testing using SYBR Green I Assay
This protocol is adapted from established SYBR Green I-based fluorescence assays for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[2]
1. Materials and Reagents:
-
Chloroquine-resistant P. falciparum strains (e.g., W2, Dd2, K1, 7G8)
-
Human erythrocytes (type O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 0.5% Albumax I or 10% human serum)
-
This compound and control drugs (e.g., chloroquine, artemisinin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom culture plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 2X SYBR Green I dye
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
2. Methodology:
-
Parasite Culture: Maintain asynchronous or synchronized (to ring stage) cultures of CQ-R P. falciparum strains in human erythrocytes at 37°C in a controlled gas environment.
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound and control drugs in complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Add 100 µL of each drug dilution to the respective wells of a 96-well plate. Include drug-free wells as negative controls and wells with uninfected erythrocytes as a background control.
-
-
Assay Initiation:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the drug-prepared plate.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Gently mix and incubate the plates in the dark at room temperature for 1-24 hours.
-
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy Testing using the Peters' 4-Day Suppressive Test
This protocol is a standard method for evaluating the in vivo antimalarial activity of compounds in a murine model.
1. Materials and Reagents:
-
Plasmodium berghei strain (chloroquine-resistant strain recommended for these studies)
-
Swiss Webster or ICR mice (female, ~20 g)
-
This compound and control drug (e.g., chloroquine)
-
Vehicle for drug formulation (e.g., 7% Tween 80 and 3% ethanol, or 10% DMSO, 40% of a 20% 2-hydroxypropyl-beta-cyclodextrin (B2473086) solution in water, and 50% PEG400)
-
Giemsa stain
-
Microscope
2. Methodology:
-
Infection:
-
Obtain blood from a donor mouse with a rising P. berghei parasitemia.
-
Dilute the infected blood in an appropriate buffer (e.g., Alsever's solution, saline) to a concentration of 1 x 107 infected red blood cells (iRBCs) per 0.2 mL.
-
Inject each experimental mouse intraperitoneally (IP) with 0.2 mL of the iRBC suspension on Day 0.
-
-
Drug Administration:
-
Randomly assign mice into groups (n=5 per group): vehicle control, positive control (chloroquine), and this compound treatment groups at various doses.
-
Beginning 2-4 hours post-infection (Day 0), administer the assigned treatment orally (or by the desired route) once daily for four consecutive days (Day 0 to Day 3).
-
-
Parasitemia Monitoring:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination (counting the number of iRBCs per 1,000 total RBCs).
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for each treatment group relative to the vehicle control group using the following formula: % Suppression = [(Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control] x 100
-
-
Survival Monitoring: Monitor the mice daily for 30 days to determine the mean survival time and the number of cured mice (parasitemia-free on Day 30).
Visualizations
References
Application Notes and Protocols for RLA-3107 in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RLA-3107, a promising endoperoxide antimalarial agent, in combination therapy studies. The protocols outlined below are designed to facilitate the systematic evaluation of this compound's synergistic, additive, or antagonistic interactions with other antimalarial compounds.
Introduction to this compound
This compound is a regioisomer of the synthetic trioxolane artefenomel. Like other artemisinin-based compounds, its antimalarial activity is believed to be mediated by the endoperoxide bridge, which is activated by heme iron within the Plasmodium parasite. This activation leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals, which in turn alkylate and damage essential parasite proteins and lipids, leading to parasite death. The unique mechanism of action of endoperoxides makes them key components of artemisinin-based combination therapies (ACTs), the current standard of care for uncomplicated falciparum malaria. The development of new, potent, and stable endoperoxides like this compound is crucial to combat the threat of artemisinin (B1665778) resistance.
Data Presentation: In Vitro and In Vivo Efficacy (Representative Data)
The following tables summarize representative quantitative data from studies with the closely related compound, artefenomel, in combination with other antimalarials. These tables are provided as a template for presenting data from future this compound combination studies.
Table 1: In Vitro Synergy Analysis of this compound with Partner Drug X against P. falciparum
| Drug Combination | IC₅₀ (nM) - this compound Alone | IC₅₀ (nM) - Partner Drug X Alone | Fractional Inhibitory Concentration (FIC) Index* | Interaction |
| This compound + Partner Drug X | [Insert Data] | [Insert Data] | [Insert Data] | [Synergistic/Additive/Antagonistic] |
*The FIC Index is calculated as follows: (IC₅₀ of this compound in combination / IC₅₀ of this compound alone) + (IC₅₀ of Partner Drug X in combination / IC₅₀ of Partner Drug X alone). An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 2 indicates an additive effect, and ≥ 2 indicates antagonism.
Table 2: In Vivo Efficacy of Artefenomel in Combination with DSM265 in a P. falciparum Human Challenge Model [1]
| Treatment Group | Dose | Mean Parasite Reduction Ratio (PRR₄₈) | Mean Parasite Clearance Half-life (hours) |
| Artefenomel + DSM265 (Cohort 1) | 200 mg + 100 mg | 2.80 | 5.17 |
| Artefenomel + DSM265 (Cohort 2) | 200 mg + 50 mg | 2.71 | 5.33 |
Table 3: In Vivo Efficacy of Artefenomel in Combination with Piperaquine in a Phase 2b Clinical Trial
| Treatment Group | Dose | Adequate Clinical and Parasitological Response at Day 28 (ACPR28) |
| Artefenomel + Piperaquine | 800 mg + 640 mg | 70.8% |
| Artefenomel + Piperaquine | 800 mg + 960 mg | 68.4% |
| Artefenomel + Piperaquine | 800 mg + 1440 mg | 78.6% |
Experimental Protocols
In Vitro Synergy Testing Protocol
This protocol describes the determination of the interaction between this compound and a partner antimalarial drug using the isobologram method.
1. Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive and -resistant strains)
-
RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
Human erythrocytes
-
96-well microtiter plates
-
This compound and partner drug stock solutions
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorometer
2. Methodology:
-
Drug Preparation: Prepare serial dilutions of this compound and the partner drug individually and in fixed-ratio combinations (e.g., 4:1, 1:1, 1:4 of their respective IC₅₀ values).
-
Parasite Culture: Maintain synchronized P. falciparum cultures at the ring stage.
-
Assay Setup:
-
Add the drug dilutions to the 96-well plates.
-
Add the parasite culture (2% hematocrit, 1% parasitemia) to each well.
-
Include drug-free and parasite-free controls.
-
-
Incubation: Incubate the plates in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.
-
Growth Inhibition Assessment:
-
Add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a fluorometer with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC₅₀) for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each combination.
-
Construct an isobologram by plotting the FIC of this compound against the FIC of the partner drug.
-
In Vivo Combination Therapy Protocol (Murine Model)
This protocol outlines the assessment of this compound in combination with a partner drug using the Peters' 4-day suppressive test in a Plasmodium berghei-infected mouse model.
1. Materials:
-
Plasmodium berghei ANKA strain
-
BALB/c mice (female, 6-8 weeks old)
-
This compound and partner drug formulations for oral gavage
-
Vehicle control (e.g., 7% Tween 80, 3% ethanol)
-
Giemsa stain
-
Microscope
2. Methodology:
-
Infection: Inoculate mice intraperitoneally with 1 x 10⁷ P. berghei-infected red blood cells on Day 0.
-
Animal Grouping: Randomly assign mice to the following groups (n=5 per group):
-
Vehicle control
-
This compound alone (multiple dose levels)
-
Partner drug alone (multiple dose levels)
-
This compound + Partner drug (multiple dose combinations)
-
Positive control (e.g., chloroquine)
-
-
Drug Administration: Administer the respective treatments orally once daily for four consecutive days (Day 0 to Day 3), starting 2 hours post-infection.
-
Monitoring Parasitemia: On Day 4, collect a thin blood smear from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitized red blood cells by counting at least 500 red blood cells.
-
Data Analysis:
-
Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group.
-
Determine the 50% effective dose (ED₅₀) for each drug alone and in combination.
-
Analyze the interaction using isobologram analysis or by comparing the efficacy of the combination to the individual drugs.
-
Monitor the mean survival time of the mice in each group.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound in the Plasmodium parasite.
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for in vitro antimalarial synergy testing.
Experimental Workflow for In Vivo Combination Therapy
Caption: Workflow for in vivo antimalarial combination therapy studies.
References
Application Note: Quantification of RLA-3107 in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of RLA-3107 in human plasma. This compound is a promising new antimalarial agent, and robust bioanalytical methods are crucial for its clinical development.[1][2][3] Pharmacokinetic studies are essential for developing safe and effective antimalarial treatments, and this method provides the necessary sensitivity and specificity for such evaluations.[4][5][6] The sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction, providing excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a rapid gradient elution. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated high accuracy and precision, making it suitable for regulated bioanalysis in support of pharmacokinetic studies.
Introduction
This compound, a desymmetrized regioisomer of artefenomel, has been identified as a promising lead for the next generation of endoperoxide antimalarials.[1] It exhibits potent antiplasmodial activity and offers improved aqueous solubility and human microsome stability compared to its predecessor.[1][2][3] To properly evaluate its efficacy and safety profile in clinical trials, a reliable method for quantifying its concentration in biological matrices is required. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for quantitative bioanalysis of drug candidates.[7] This document provides a detailed protocol for the determination of this compound in human plasma, intended for use by researchers in drug development and clinical pharmacology.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard, this compound-d4 (internal standard, IS).
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate (NH₄OAc) - all LC-MS grade. Water was purified using a Milli-Q system.
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).
Sample Preparation
The sample preparation workflow is designed to efficiently extract this compound from the complex plasma matrix while removing proteins and phospholipids (B1166683) that can interfere with the analysis.
Caption: Workflow for the extraction of this compound from human plasma.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[8]
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B (0-0.5 min), 30-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 30% B (3.51-5.0 min) |
| MS System | |
| Ionization Mode | ESI Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | |
| This compound | m/z 453.2 → 161.1 (Quantifier), m/z 453.2 → 205.2 (Qualifier) |
| This compound-d4 (IS) | m/z 457.2 → 165.1 |
Note: MRM transitions are hypothetical and require experimental determination.
Results and Discussion
The developed method demonstrates excellent performance for the quantification of this compound in human plasma. The overall analytical workflow is depicted below.
Caption: High-level overview of the bioanalytical LC-MS/MS process.
Linearity and Sensitivity
The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighting factor of 1/x² was applied.
Table 2: Example Calibration Curve Data
| Parameter | Value |
| Concentration Range | 0.5 - 500 ng/mL |
| Regression Equation | y = 0.0152x + 0.0018 |
| Correlation Coeff. (r²) | > 0.998 |
| Weighting | 1/x² |
| LLOQ | 0.5 ng/mL |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates. The results are summarized in Table 3. All values were within the generally accepted bioanalytical method validation criteria of ±15% (±20% for LLOQ).[9]
Table 3: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 8.7 | 105.4 | 11.2 | 103.8 |
| Low | 1.5 | 6.1 | 98.9 | 7.5 | 101.2 |
| Mid | 75 | 4.5 | 101.5 | 5.2 | 99.7 |
| High | 400 | 3.8 | 97.6 | 4.9 | 98.5 |
Matrix Effect and Recovery
The matrix effect was assessed and found to be minimal, with the IS-normalized matrix factor ranging from 0.95 to 1.08. The extraction recovery of this compound was consistent and high across all QC levels.
Table 4: Example Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |
| Low | 1.5 | 91.5 | 1.08 |
| Mid | 75 | 93.2 | 0.98 |
| High | 400 | 92.8 | 0.95 |
Conclusion
The LC-MS/MS method described here provides a reliable, sensitive, and specific tool for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic run time allow for high-throughput analysis. This validated method is well-suited for supporting preclinical and clinical pharmacokinetic studies, aiding in the continued development of this promising antimalarial candidate.
References
- 1. Artefenomel Regioisomer this compound Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic studies of antimalarials: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. uab.edu [uab.edu]
Troubleshooting & Optimization
Troubleshooting RLA-3107 insolubility in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of RLA-3107 in aqueous solutions for experimental use.
Troubleshooting Guide
Q1: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium). What should I do?
A1: This is a common issue due to the poor aqueous solubility of this compound. The high concentration of the DMSO stock solution coming into contact with the aqueous environment can cause the compound to crash out.
Recommended Actions:
-
Modify Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This helps to avoid localized high concentrations.
-
Lower the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final buffer. Try a lower final concentration.
-
Use a Surfactant: Consider including a biocompatible surfactant like Tween-20 or Pluronic F-68 in your final buffer to improve solubility. See the protocol for preparing working solutions with surfactants.
-
Adjust pH: The solubility of this compound is pH-dependent. If your experimental conditions allow, adjusting the pH of the buffer may help. See the solubility data table for more information.
Below is a workflow to help you troubleshoot this issue.
Q2: My this compound solution appears cloudy, even at low concentrations. What does this indicate?
A2: Cloudiness, or turbidity, suggests the formation of fine, colloidal particles, which means the compound is not fully dissolved. This can lead to inaccurate concentration measurements and inconsistent experimental results.
Recommended Actions:
-
Sonication: Sonicate the solution in a water bath for 5-10 minutes to help break up aggregates.
-
Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as this could degrade the compound.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Note that this will lower the actual concentration of the compound in your final solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a high-concentration stock solution of this compound?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions. This compound is highly soluble in DMSO.
Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A2: We advise preparing a stock solution at a concentration no higher than 50 mM in DMSO. This ensures complete dissolution and stability.
Q3: How should I store this compound stock solutions?
A3: Store DMSO stock solutions in small aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). Avoid repeated freeze-thaw cycles.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: Yes, other organic solvents like Ethanol or DMF can be used, but the solubility is lower compared to DMSO. Please refer to the solubility data table below. We do not recommend using aqueous buffers to prepare stock solutions.
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent and selective inhibitor of the Kinase-Y signaling pathway. It acts by blocking the phosphorylation of downstream substrates, thereby inhibiting cell proliferation signals.
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Max Solubility (at 25°C) | Notes |
| DMSO | > 100 mM | Recommended for stock solutions |
| Ethanol | 25 mM | Can be used as an alternative to DMSO |
| DMF | 40 mM | Alternative organic solvent |
| PBS (pH 7.4) | < 10 µM | Poorly soluble |
| PBS (pH 6.0) | ~ 25 µM | Slightly improved solubility in acidic conditions |
| Cell Culture Media + 10% FBS | ~ 15 µM | Serum proteins can aid solubility |
Table 2: Recommended Working Concentrations & Conditions
| Assay Type | Recommended Concentration Range | Recommended Buffer Conditions |
| In Vitro Kinase Assay | 1 nM - 1 µM | Assay buffer + 0.01% Tween-20 |
| Cell-Based Proliferation Assay | 10 nM - 10 µM | Cell media + 10% FBS |
| Western Blotting | 1 µM - 20 µM | Cell media + 10% FBS |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of 100% DMSO to the vial to achieve a 50 mM concentration. For example, for 1 mg of this compound (MW = 400 g/mol ), add 50 µL of DMSO.
-
Dissolution: Vortex the solution for 2-3 minutes. If necessary, sonicate in a water bath for 5 minutes to ensure complete dissolution.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes in low-binding tubes and store at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer with Surfactant
-
Thaw Stock: Thaw a single aliquot of the 50 mM this compound DMSO stock solution at room temperature.
-
Prepare Surfactant Buffer: Prepare your desired aqueous buffer (e.g., PBS) containing 0.01% Tween-20.
-
Serial Dilution (Intermediate): Perform an intermediate dilution of the stock solution. For example, add 2 µL of the 50 mM stock to 998 µL of DMSO to get a 100 µM solution. This reduces the final percentage of DMSO in your working solution.
-
Final Dilution: While vortexing the surfactant buffer, add 100 µL of the 100 µM intermediate solution to 900 µL of the buffer to achieve a final concentration of 10 µM. This method of adding the compound to the vortexing buffer helps prevent precipitation.
-
Final Check: Ensure the final solution is clear. If not, refer to the troubleshooting guide. The final DMSO concentration in this example is 0.1%, which is tolerated by most cell lines.
Technical Support Center: Optimizing RLA-3107 for Parasite Culture Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RLA-3107 for in-vitro parasite culture inhibition experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against parasites?
This compound is a promising synthetic 1,2,4-trioxolane, a regioisomer of the clinical-stage antimalarial compound artefenomel.[1][2] Like other endoperoxide antimalarials, its mechanism of action is believed to involve a Fenton-type reaction with ferrous iron, likely from sources such as ferrous heme iron within the parasite.[2] This reaction generates reactive oxygen species that damage parasite components, leading to cell death.
Q2: What is the typical effective concentration range for this compound against Plasmodium falciparum?
In-vitro studies have demonstrated that this compound exhibits potent antiplasmodial activity with low nanomolar EC50 values against chloroquine-resistant strains of P. falciparum.[1][2] For initial experiments, a wide concentration range, such as 0.1 nM to 100 nM, is recommended to determine the precise IC50 for your specific parasite strain and culture conditions.
Q3: What solvent should I use to prepare this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of antimalarial compounds like this compound.[3] It is crucial to ensure the final DMSO concentration in the culture well does not exceed 0.5% to avoid solvent-induced toxicity to the parasites.[3] Always include a solvent control in your experiments.
Q4: How can I determine the 50% inhibitory concentration (IC50) of this compound?
The IC50 value can be determined by performing a dose-response assay. A common and reliable method is the SYBR Green I-based fluorescence assay, which measures parasite DNA content as an indicator of proliferation.[4][5] This involves incubating the parasite culture with a serial dilution of this compound for a set period (e.g., 72 hours) and then quantifying parasite growth.[4]
Q5: this compound is a regioisomer of artefenomel. What are the key differences?
This compound, as a desymmetrized regioisomer of artefenomel, has shown improved human microsome stability and aqueous solubility in in-vitro studies.[1][2] While both compounds exhibit similar potent antiplasmodial activity, these differences in physicochemical properties may influence experimental handling and pharmacokinetic profiles.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in the dose-response assay. | - Inconsistent pipetting during serial dilutions or plating.- Uneven distribution of parasites in the culture.- "Edge effects" in the 96-well plate due to evaporation. | - Ensure proper mixing of solutions at each dilution step and use calibrated pipettes.- Thoroughly mix the parasite culture before dispensing into wells.- Avoid using the outermost wells of the plate for experimental data or fill them with sterile media to maintain humidity.[3] |
| Flat dose-response curve (little to no inhibition at high concentrations). | - The IC50 of this compound for the specific parasite strain is higher than the tested concentrations.- this compound has precipitated out of solution at higher concentrations.- The this compound stock solution has degraded. | - Extend the concentration range of this compound in your next experiment.- Visually inspect the wells with the highest drug concentration for any signs of precipitation. If observed, consider preparing a fresh stock solution or using a slightly higher DMSO concentration (while staying below the toxic threshold).- Ensure proper storage of the this compound stock solution as recommended by the manufacturer. |
| Inconsistent IC50 values between experiments. | - Variation in initial parasitemia or hematocrit.- Differences in incubation time.- Batch-to-batch variation in culture medium or serum. | - Standardize the initial parasitemia and hematocrit for all experiments.- Maintain a consistent incubation period for drug exposure.- Use the same batch of reagents for a set of comparative experiments whenever possible. |
| High background fluorescence in the SYBR Green I assay. | - Contamination of the parasite culture with bacteria or yeast.- Presence of white blood cells in the erythrocyte culture. | - Regularly check cultures for contamination and maintain sterile techniques.[6]- Use leukocyte-depleted erythrocytes for parasite culture. |
Data Presentation
Table 1: In-vitro Antiplasmodial Activity and Properties of this compound and Artefenomel
| Compound | P. falciparum W2 EC50 (nM) | Human Liver Microsome Stability (T½, min) | Aqueous Solubility (µg/mL) |
| This compound | Data in low nM range, comparable to Artefenomel[1][2] | Markedly improved over Artefenomel[1][2] | Markedly improved over Artefenomel[1][2] |
| Artefenomel | Data in low nM range[1][2] | - | - |
| Artemisinin | Control reference | - | - |
| Chloroquine | Significantly less potent against CQ-resistant strains[1][2] | - | - |
Note: Specific quantitative values may vary between studies and experimental conditions. The table reflects the relationships reported in the cited literature.[1][2]
Experimental Protocols
Protocol: IC50 Determination using SYBR Green I Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against the asexual blood stage of P. falciparum.
1. Parasite Culture Preparation:
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[4]
-
Synchronize the parasites to the ring stage using a method such as sorbitol lysis.[4][7]
2. Drug Plate Preparation:
-
Prepare a 2 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium in a 96-well plate to achieve the desired final concentrations.
-
Include a drug-free control (for positive growth) and a control with uninfected erythrocytes (for background fluorescence).[4]
3. Assay Initiation:
-
Adjust the synchronized parasite culture to the desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) and add it to the wells containing the drug dilutions.[4]
4. Incubation:
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.[4]
5. Lysis and Staining:
-
After incubation, lyse the red blood cells by freezing the plates at -20°C.
-
Thaw the plates and add a lysis buffer containing SYBR Green I dye to each well.[4]
6. Fluorescence Reading:
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]
7. Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[4][5]
Visual Guides
Caption: A streamlined workflow for determining the IC50 of this compound.
Caption: The proposed mechanism of action for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Artefenomel Regioisomer this compound Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. malariaresearch.eu [malariaresearch.eu]
How to improve the stability of RLA-3107 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of RLA-3107 in experimental conditions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a desymmetrized, regioisomeric form of artefenomel (B605594), a synthetic endoperoxide antimalarial compound.[1][2] While this compound shows improved aqueous solubility and human microsome stability compared to artefenomel, its endoperoxide bridge is inherently reactive and can be susceptible to degradation under certain experimental conditions, potentially affecting experimental reproducibility and accuracy.[1][2]
Q2: What are the main advantages of this compound over artefenomel in terms of stability?
This compound was developed to overcome the formulation challenges associated with artefenomel, which stemmed from its high lipophilicity and low aqueous solubility.[1] As a result, this compound exhibits significantly improved aqueous solubility and metabolic stability in human liver microsomes.
Q3: What is the proposed mechanism of action for this compound?
As an endoperoxide antimalarial, this compound is believed to share a mechanism of action with other compounds in its class, like artemisinin (B1665778) and artefenomel. The core of its activity lies in the endoperoxide bridge. It is proposed that this bridge is activated by ferrous iron (Fe²⁺), particularly from heme within the malaria parasite. This activation generates reactive oxygen species (ROS) and carbon-centered radicals that are toxic to the parasite, leading to the alkylation of parasite proteins and other critical biomolecules, ultimately causing parasite death.
Troubleshooting Guide
Issue 1: Inconsistent results in in vitro antiplasmodial assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Solvent Selection: Dissolve this compound in an appropriate anhydrous solvent such as DMSO for stock solutions. Minimize the final concentration of the organic solvent in your assay medium (typically ≤ 0.1%) to prevent precipitation and potential solvent-mediated degradation.
-
Control for Iron Content: Be aware of the iron content in your culture medium. High concentrations of free iron could potentially activate and degrade this compound prematurely.
-
pH of Medium: Maintain a stable physiological pH (around 7.4) in your culture medium, as significant deviations may affect the stability of the endoperoxide bridge.
-
Light Exposure: Protect this compound solutions from direct light, as some endoperoxides can be light-sensitive.
-
Issue 2: Low or no activity observed in cell-based assays.
-
Possible Cause: Poor solubility or precipitation of this compound in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Verify Solubility: Although this compound has improved solubility over artefenomel, it is still a lipophilic molecule. Ensure that the final concentration in your assay does not exceed its solubility limit in the aqueous medium.
-
Use of Solubilizing Agents: For in vivo studies or specific in vitro assays, formulation with agents like DMSO, PEG400, and cyclodextrins can improve solubility and bioavailability.
-
Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. If precipitation is observed, reconsider the final concentration or the dilution method.
-
Issue 3: Variability in metabolic stability assays.
-
Possible Cause: Inconsistent experimental conditions in the human liver microsome (HLM) assay.
-
Troubleshooting Steps:
-
Consistent Microsome Handling: Thaw and handle HLM as recommended by the supplier to ensure consistent enzyme activity.
-
Cofactor Presence: Ensure the presence of NADPH in the reaction mixture, as it is a critical cofactor for many metabolic enzymes.
-
Standardized Protocol: Adhere to a standardized protocol for incubation times, temperature (37°C), and quenching of the reaction.
-
Data Presentation
Table 1: Comparison of In Vitro Properties of this compound and Artefenomel
| Property | This compound | Artefenomel |
| Aqueous Solubility (pH 7.4 PBS) | Significantly Improved | Poor |
| Human Liver Microsome Stability | Reduced Clearance | Higher Clearance |
Data summarized from ACS Medicinal Chemistry Letters.
Experimental Protocols
Kinetic Aqueous Solubility Assay
This protocol is a general guideline for determining the kinetic aqueous solubility of this compound.
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Preparation of Assay Plates:
-
Add 490 µL of phosphate-buffered saline (PBS) at pH 7.4 to the wells of a 96-well plate.
-
Add 10 µL of the 20 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 400 µM with 2% DMSO.
-
-
Incubation: Seal the plate and place it on a thermomixer set to 850 rpm for 2 hours at room temperature.
-
Sample Preparation for Analysis:
-
After incubation, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate for analysis.
-
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable method such as LC-MS/MS. Construct a calibration curve to determine the solubility.
Human Liver Microsome Stability Assay
This protocol provides a general method for assessing the metabolic stability of this compound.
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate (B84403) buffer (pH 7.4). Keep on ice.
-
Prepare a solution of NADPH in phosphate buffer.
-
-
Reaction Mixture Preparation:
-
In a 96-well plate, add the HLM solution.
-
Add this compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH solution to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of this compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
Visualizations
References
Overcoming common issues in RLA-3107 in vivo experiments
Technical Support Center: RLA-3107 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions to help researchers overcome common issues encountered during in vivo experiments with this compound.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during your experiments.
Question: We are observing lower than expected efficacy of this compound in our mouse xenograft model. What are the potential causes and how can we troubleshoot this?
Answer:
Lower than expected efficacy can stem from several factors, ranging from suboptimal drug exposure to issues with the experimental model itself. Here’s a systematic approach to troubleshooting this issue:
-
Verify Drug Formulation and Administration: Ensure this compound is properly formulated. Due to its hydrophobic nature, precipitation can occur. Refer to the detailed protocol for our recommended vehicle and administration procedure.
-
Assess Pharmacokinetics (PK): It is crucial to determine if adequate drug concentrations are reaching the tumor tissue. A pilot PK study is recommended. See the summary table below for expected plasma and tumor concentrations.
-
Evaluate Target Engagement: Confirm that this compound is binding to its intended target, a novel receptor tyrosine kinase (RTK), in the tumor tissue. This can be assessed by analyzing downstream signaling pathways.
-
Re-evaluate the Animal Model: The chosen xenograft model may have intrinsic resistance to the mechanism of action of this compound. Consider using an alternative model or exploring combination therapies.
Table 1: this compound Pharmacokinetic Data in Nude Mice
| Parameter | Intravenous (IV) - 5 mg/kg | Oral (PO) - 20 mg/kg |
| Cmax (Plasma) | 1500 ng/mL | 800 ng/mL |
| Tmax (Plasma) | 0.25 hr | 2 hr |
| AUC (0-24h) | 3500 ngh/mL | 4200 ngh/mL |
| Tumor Cmax | 1200 ng/g | 950 ng/g |
| Tumor Tmax | 2 hr | 4 hr |
Experimental Protocol: Preparation and Administration of this compound for In Vivo Studies
-
Materials:
-
This compound powder
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Insulin syringes with 27G needle
-
-
Preparation of Formulation (for a 10 mg/mL solution):
-
Weigh 10 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 100 µL of DMSO and vortex until the powder is fully dissolved.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween 80 and vortex until the solution is homogenous.
-
Add 450 µL of saline and vortex again.
-
Sonicate the final solution for 10 minutes to ensure complete dissolution. The final solution should be clear.
-
-
Administration:
-
For oral gavage, use a 20G feeding needle. For intraperitoneal injection, use a 27G needle.
-
Administer the formulation within 1 hour of preparation to prevent precipitation.
-
The recommended dose for efficacy studies is 20 mg/kg, administered orally once daily.
-
Experimental Workflow for Troubleshooting Low Efficacy
RLA-3107 Cytotoxicity Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cytotoxicity assays with RLA-3107.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a promising endoperoxide antimalarial candidate. It is a regioisomer of artefenomel, designed for improved aqueous solubility and metabolic stability.[1] Like other artemisinin-related endoperoxides, its mechanism of action is believed to involve the iron-mediated cleavage of the endoperoxide bridge within the parasite. This process generates reactive oxygen species (ROS), which damage parasite macromolecules and lead to cell death.[2]
Q2: Which cytotoxicity assays are recommended for this compound?
Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Neutral Red (NR) uptake assays are commonly used to assess the in vitro cytotoxicity of antimalarial compounds and can be adapted for this compound.[3][4] However, due to the peroxide nature of this compound, it is crucial to include appropriate controls to account for potential assay interference.
Q3: What is the expected effective concentration range for this compound in vitro?
While specific cytotoxicity data for this compound against various cell lines is not extensively published, related endoperoxide compounds have shown cytotoxic effects in the micromolar range. For antiplasmodial activity, this compound and its analogs are tested in the nanomolar to low micromolar range. A preliminary dose-response experiment is recommended to determine the optimal concentration range for your specific cell line.
Q4: Can this compound interfere with the MTT assay?
Yes, as an endoperoxide, this compound has oxidizing properties that could potentially interfere with the MTT assay, which is a redox-based assay. The compound might directly reduce the MTT reagent, leading to a false-positive signal (increased viability), or it could generate ROS that affect cellular metabolism, leading to inaccurate readings. It is essential to run a cell-free control to test for direct MTT reduction by this compound.
Q5: How can I minimize solvent-related toxicity in my experiments?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 1%, and ideally below 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments to account for any solvent effects.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution & Controls |
| High background absorbance in cell-free wells | This compound directly reduces MTT. | Solution: Run a control plate with media, MTT, and various concentrations of this compound (without cells). If a color change occurs, consider using an alternative assay like the Neutral Red assay. |
| Contamination of media or reagents with reducing agents. | Solution: Use fresh, sterile reagents. Consider using phenol (B47542) red-free medium during the MTT incubation step as phenol red can interfere with absorbance readings. | |
| Inconsistent readings between replicate wells | Uneven cell seeding. | Solution: Ensure a single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Incomplete dissolution of formazan (B1609692) crystals. | Solution: Ensure complete dissolution by gentle mixing or shaking for an adequate time. Visually inspect wells for remaining crystals before reading the plate. | |
| "Edge effect" due to evaporation in outer wells. | Solution: Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Low absorbance readings | Low cell number or poor cell health. | Solution: Optimize cell seeding density. Ensure cells are in the logarithmic growth phase and have adequate recovery time after plating. |
| Insufficient incubation time with MTT or solubilization solution. | Solution: Increase incubation time with the MTT reagent until a purple precipitate is visible. Ensure sufficient incubation with the solubilization agent for complete dissolution. |
Neutral Red Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution & Controls |
| High background in cell-free wells | Precipitation of Neutral Red dye in the media. | Solution: Prepare the Neutral Red working solution fresh. If precipitation occurs, filter the solution before use. |
| Residual dye in wells after washing. | Solution: Ensure thorough but gentle washing of the cell monolayer to remove excess dye without detaching the cells. | |
| Low absorbance readings | Cell detachment during washing steps. | Solution: Perform washing steps gently. Consider using an automated plate washer for consistency. |
| Incomplete dye extraction. | Solution: Ensure the solubilization/destain solution covers the entire well and incubate for a sufficient time with gentle agitation to allow for complete dye release. | |
| High variability between replicates | Uneven cell seeding. | Solution: Ensure a homogenous cell suspension and careful pipetting during cell plating. |
| Inconsistent incubation times. | Solution: Maintain consistent incubation times for dye uptake and solubilization across all plates and experiments. |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
General Protocol for Neutral Red Uptake Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment incubation, remove the medium and add pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing and Fixation: Remove the Neutral Red-containing medium and wash the cells with a wash/fixative solution (e.g., 0.5% formaldehyde (B43269) and 1% CaCl2).
-
Dye Extraction: Remove the wash/fixative solution and add a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Incubation and Reading: Incubate the plate with gentle shaking for 10-20 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.
Visualizations
Caption: Proposed mechanism of action for this compound in malaria parasites.
Caption: Workflow and principle of the MTT cytotoxicity assay.
Caption: A logical decision tree for troubleshooting cytotoxicity assays.
References
Technical Support Center: RLA-3107 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of RLA-3107 and improving yields.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.
Step 1: Palladium-Catalyzed Synthesis of 3-(4-acetoxyphenyl)cyclohexan-1-one (Intermediate 3)
Question 1: Why is the yield of Intermediate 3 consistently low?
Answer: Low yields in this palladium-catalyzed coupling reaction can stem from several factors. Here are the primary aspects to investigate:
-
Catalyst Activity: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to air and moisture. Ensure you are using a fresh batch of the palladium catalyst or one that has been stored under an inert atmosphere. You can test the catalyst's activity with a reliable, well-established cross-coupling reaction.
-
Reagent Quality: The purity of all reagents is crucial. The 4-acetoxyphenylboronic acid can degrade over time. Ensure your solvents are anhydrous, as water can lead to protodeboronation of the boronic acid, a common side reaction.
-
Incomplete Reaction: If the reaction has not gone to completion, you may need to adjust the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). If the reaction stalls, adding more catalyst and ligand may help to drive it to completion.[1]
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical. 1,2-bis(diphenylphosphino)benzene (B85067) is reported to be effective, but if issues persist, screening other ligands might be necessary.
Question 2: I am observing significant side product formation, including a dark green oil after workup. What are these impurities and how can I minimize them?
Answer: The formation of a dark green oil and other impurities can be attributed to a few key issues:
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid is a common side reaction. This is often exacerbated by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Decomposition: The appearance of palladium black is a clear indicator of catalyst decomposition. This can be caused by excessive temperatures, impurities in the reaction mixture, or an inappropriate ligand-to-metal ratio.
-
Impure Starting Materials: Impurities in the starting materials can lead to a variety of side reactions. Ensure the purity of 2-cyclohexen-1-one (B156087) and 4-acetoxyphenylboronic acid before starting the reaction.
To minimize these side products, it is essential to use purified reagents and solvents and to maintain a strictly inert atmosphere throughout the reaction.
Step 2: Griesbaum Co-ozonolysis to form Intermediate 4
Question 3: The diastereomeric ratio of Intermediate 4 is poor. How can I improve the stereoselectivity of the Griesbaum co-ozonolysis?
Answer: The Griesbaum co-ozonolysis is inherently diastereoselective, typically favoring the trans diastereomer. However, several factors can influence the diastereomeric ratio (d.r.):
-
Reaction Temperature: Lowering the reaction temperature can significantly improve diastereoselectivity. Performing the reaction at -78 °C has been shown to improve the d.r. compared to reactions run at 0 °C.
-
Substrate Conformation: The stereochemical outcome is dictated by the axial attack of the carbonyl oxide on the cyclohexanone (B45756) ring. The conformation of the cyclohexanone intermediate plays a crucial role. While the substrate itself is set, ensuring optimal reaction conditions allows for the kinetic product to be favored.
-
Ozone Flow Rate: The rate of ozone addition can impact the reaction. A slow and steady flow of ozone is generally preferred.
Question 4: The yield of Intermediate 4 is lower than the reported quantitative yield. What could be the cause?
Answer: While this step is reported to have a nearly quantitative yield, several factors can lead to a decrease in efficiency:
-
Incomplete Ozonolysis: Ensure that the ozonolysis reaction goes to completion. This can be monitored by TLC. If the reaction is sluggish, continue bubbling ozone until the starting material is consumed.
-
Side Reactions of the Carbonyl Oxide: The carbonyl oxide intermediate is highly reactive and can undergo side reactions, such as dimerization, if it does not react efficiently with the ketone. Maintaining a sufficient concentration of the ketone (intermediate 3) can help to minimize these side reactions.
-
Steric Hindrance: While adamantan-2-one O-methyl oxime is a standard reagent, highly hindered oximes can be problematic substrates and may lead to lower yields.
Step 3: Hydrolysis of the Acetate (B1210297) Protecting Group (Intermediate 5)
Question 5: The hydrolysis of the acetate group is incomplete, or I am seeing byproducts. How can I optimize this step?
Answer: The hydrolysis of the acetate group is a straightforward saponification reaction, but incomplete conversion or side reactions can occur:
-
Insufficient Base or Reaction Time: Ensure that a sufficient molar excess of the base (e.g., KOH) is used and that the reaction is allowed to proceed for an adequate amount of time. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Reaction Temperature: The reaction is typically heated to around 50 °C. If the reaction is slow, a modest increase in temperature may be beneficial, but be mindful of potential side reactions at higher temperatures.
-
Solvent Choice: A mixture of methanolic THF is a common solvent system. Ensure that the solvents are of appropriate quality.
Step 4: Alkylation of Phenolic Intermediate 5 to Yield this compound
Question 6: The final alkylation step to produce this compound has a low yield. How can this be improved?
Answer: The 62% yield for this step suggests that there is room for optimization. Here are some factors to consider:
-
Base Strength and Solubility: Powdered NaOH is used as the base. The effectiveness of the reaction can be dependent on the quality and particle size of the NaOH. Ensure it is finely powdered to maximize its surface area and reactivity.
-
Phase Transfer Catalyst: (Bu)4NHSO4 is used as a phase transfer catalyst. The quality of this catalyst is important for the reaction's success.
-
Reaction Temperature and Time: The reaction is run at 55 °C. If the reaction is not going to completion, a longer reaction time or a slight increase in temperature could be trialed, though this may also increase the likelihood of side products.
-
Purity of Intermediate 5: Any impurities carried over from the previous step can interfere with the alkylation reaction. Ensure that intermediate 5 is sufficiently pure before proceeding.
Question 7: I am having difficulty purifying the final product, this compound, from the minor diastereomer. What are the best practices for purification?
Answer: The final product is purified by flash column chromatography to remove the minor diastereomer. Here are some tips for effective purification:
-
Choice of Stationary and Mobile Phase: Silica gel is the standard stationary phase. A gradient of ethyl acetate in hexanes is used for elution. Careful optimization of the solvent gradient is key to achieving good separation.
-
Column Loading: Do not overload the column, as this will lead to poor separation. It is better to run multiple smaller columns if you have a large amount of material.
-
Alternative Chromatographic Techniques: If flash chromatography is not providing adequate separation, you may consider other techniques such as preparative HPLC.
-
Recrystallization: In some cases, diastereomers can be separated by recrystallization. This is often a matter of empirical screening of different solvent systems.
Quantitative Data Summary
| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield | Diastereomeric Ratio (trans:cis) |
| 1 | Palladium-Catalyzed Coupling | 2-cyclohexen-1-one, 4-acetoxyphenylboronic acid, Pd(acac)₂, 1,2-bis(diphenylphosphino)benzene, Cu(BF₄)₂·xH₂O | Anhydrous Dimethoxyethane | Room Temp. | 16-40 h | Not explicitly stated for this step alone | N/A |
| 2 | Griesbaum Co-ozonolysis | Intermediate 3, adamantan-2-one O-methyl oxime, O₃ | Carbon Tetrachloride | 0 °C | ~90 min | 100% | 8.1:1[1] |
| 3 | Acetate Hydrolysis | Intermediate 4, KOH | Methanolic THF | 50 °C | Not specified | 95%[1] | N/A |
| 4 | Alkylation | Intermediate 5, 4-(2-chloroethyl)morpholine (B1582488) HCl, NaOH, (Bu)₄NHSO₄ | Acetonitrile | 55 °C | 24 h | 62%[1] | Single diastereomer after purification |
| Overall | ~50% [1] |
Experimental Protocols
Step 1: Synthesis of 3-(4-acetoxyphenyl)cyclohexan-1-one (Intermediate 3)
-
To an oven-dried round-bottom flask under an argon atmosphere, add palladium(II) acetylacetonate (B107027) (0.05 equiv), 1,2-bis(diphenylphosphino)benzene (0.05 equiv), copper(II) tetrafluoroborate (B81430) hydrate (B1144303) (0.2 equiv), and 4-acetoxyphenylboronic acid (1.5 equiv).
-
Add anhydrous dimethoxyethane. The solution should appear dark brown.
-
Add 2-cyclohexen-1-one (1.0 equiv) via syringe at room temperature. The solution should turn lime green within 5 minutes.
-
Stir the solution at room temperature for 16 hours.
-
Monitor the reaction by LCMS and TLC. If incomplete, add additional palladium(II) acetylacetonate (0.025 equiv), 1,2-bis(diphenylphosphino)benzene (0.025 equiv), copper(II) tetrafluoroborate hydrate (0.1 equiv), and 4-acetoxyphenylboronic acid (0.75 equiv).
-
Continue stirring at room temperature for an additional 24 hours until the reaction is complete.
-
Concentrate the mixture under reduced pressure to yield a dark green oil.
-
To the oil, add ethyl acetate and water. Separate the layers and wash the organic phase with additional water.
-
Filter the combined organic layer through a pad of Celite, rinsing with ethyl acetate.
-
Extract the aqueous layer further with ethyl acetate and filter the resulting organic layer through the same pad of Celite.
-
Purify the crude product by flash column chromatography.
Step 2: Synthesis of 4-(Dispiro[Adamantane-2,3′-[1][2][3]trioxolane-5′,1″-cyclohexan]-3″-yl)phenyl Acetate (Intermediate 4)
-
Dissolve adamantan-2-one O-methyl oxime (2.0 equiv) in carbon tetrachloride.
-
Add a solution of ketone 3 (1.0 equiv) in carbon tetrachloride.
-
Cool the solution to 0 °C and sparge with O₂ for 10 minutes.
-
While maintaining the temperature at 0 °C, bubble ozone through the solution (e.g., 2 L/min, 35% power).
-
Monitor the reaction by TLC and HPLC. If the reaction is slow, the ozone power can be increased (e.g., to 40%).
-
Once the reaction is complete, purge the mixture of excess ozone by bubbling with O₂ for 10 minutes, followed by argon gas for 10 minutes.
-
Concentrate the solution under reduced pressure to provide a viscous oil.
-
Purify the residue via flash column chromatography (e.g., 0–10% EtOAc/Hexanes) to yield intermediate 4 as a thick colorless oil that solidifies upon refrigeration.
Step 3: Synthesis of 4-(Dispiro[Adamantane-2,3′-[1][2][3]trioxolane-5′,1″-cyclohexan]-3″-yl)phenol (Intermediate 5)
-
Dissolve intermediate 4 in a mixture of methanolic THF.
-
Add potassium hydroxide (B78521) (KOH).
-
Heat the mixture at 50 °C until the hydrolysis is complete (monitor by TLC).
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the product as necessary.
Step 4: Synthesis of this compound
-
To a solution of phenolic intermediate 5 in acetonitrile, add 4-(2-chloroethyl)morpholine hydrochloride, powdered NaOH, and tetrabutylammonium (B224687) hydrogen sulfate (B86663) ((Bu)₄NHSO₄).
-
Heat the reaction mixture at 55 °C for 24 hours.
-
After completion, concentrate the mixture under reduced pressure.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the crude product via flash column chromatography to yield this compound as a single diastereomer.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
Addressing batch-to-batch variability of RLA-3107
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability of RLA-3107. By following these troubleshooting guides and frequently asked questions, users can ensure the consistency and reliability of their experimental results.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the use of this compound.
Question: What should I do if I observe a significant difference in potency (e.g., IC50) between different batches of this compound?
Answer:
-
Confirm Compound Identity and Purity:
-
We recommend performing an independent analysis of the new batch to confirm its identity and purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable for this purpose.
-
Compare the analytical data of the new batch with the data from previous batches and the certificate of analysis (CoA).
-
-
Evaluate Compound Solubility:
-
This compound, a regioisomer of the lipophilic compound artefenomel, may have solubility challenges that can vary between batches due to minor differences in crystalline structure or impurities.[1]
-
Ensure the compound is fully dissolved in the appropriate solvent before preparing your stock solutions and experimental dilutions. Sonication or gentle heating may be required. Always visually inspect for any precipitation.
-
-
Standardize Experimental Conditions:
-
Ensure that all experimental parameters are kept consistent across experiments with different batches. This includes cell line passage number, cell density, incubation times, and reagent concentrations.
-
Include a reference standard (a well-characterized batch of this compound) in all experiments to normalize the results and distinguish between batch variability and experimental error.
-
Question: My in vivo efficacy results with a new batch of this compound are not consistent with previous studies. What steps should I take?
Answer:
-
Verify Formulation and Dosing:
-
The formulation of this compound for in vivo studies is critical due to its potential for low aqueous solubility.[1] Inconsistent formulation can lead to variable bioavailability.
-
Ensure the formulation protocol is strictly followed for each new batch. The particle size distribution and excipient quality should be consistent.
-
Verify the accuracy of the dosing volume and concentration for each animal.
-
-
Assess Pharmacokinetic (PK) Profile:
-
If significant discrepancies in efficacy are observed, consider performing a pilot PK study on the new batch to compare its absorption, distribution, metabolism, and excretion (ADME) profile with previous batches.
-
Key PK parameters to compare include Cmax, Tmax, and AUC.
-
-
Control for Biological Variables:
-
Animal model variations (e.g., age, weight, health status) can significantly impact efficacy outcomes. Ensure that animal groups are properly randomized and that the model is consistent across studies.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to minimize variability?
A1: this compound should be stored as a solid at -20°C, protected from light and moisture. For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: What information should I look for on the Certificate of Analysis (CoA) to assess potential batch-to-batch variability?
A2: When receiving a new batch of this compound, carefully review the CoA for the following:
-
Purity: Typically determined by HPLC. Note the percentage purity and any individual impurities.
-
Identity: Confirmed by methods such as MS and NMR.
-
Appearance: Physical state and color.
-
Solubility: Information on solubility in various solvents.
Q3: Are there any known signaling pathways affected by this compound that I should monitor for consistent effects?
A3: this compound is an endoperoxide antimalarial, similar to artefenomel.[1] Its primary mechanism of action is thought to involve the iron-mediated cleavage of the endoperoxide bridge, leading to the generation of reactive oxygen species (ROS) and subsequent alkylation of parasite proteins. When assessing batch-to-batch variability, it is advisable to include a downstream biomarker of this pathway, such as measuring ROS levels or assessing parasite protein alkylation.
Data Presentation
Table 1: Hypothetical Comparison of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 98.9% | 99.7% | > 98.5% |
| Major Impurity | 0.25% | 0.75% | 0.15% | < 0.5% |
| IC50 (P. falciparum NF54) | 1.2 nM | 2.5 nM | 1.1 nM | 1.0 - 2.0 nM |
| Aqueous Solubility | 5.2 µg/mL | 4.1 µg/mL | 5.5 µg/mL | > 4.0 µg/mL |
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay
-
Parasite Culture: Culture Plasmodium falciparum (e.g., NF54 strain) in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired final concentrations.
-
Assay Plate Preparation: Add the diluted compounds to a 96-well plate. Add the parasite culture at a 1% parasitemia and 2% hematocrit.
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Caption: Workflow for Quality Control of New this compound Batches.
Caption: Proposed Mechanism of Action for this compound.
References
Technical Support Center: Minimizing Off-Target Effects of RLA-3107 in Cellular Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and minimizing potential off-target effects of RLA-3107 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a regioisomer of the clinical-stage antimalarial compound artefenomel.[1][2] It belongs to the 1,2,4-trioxolane (B1211807) class of endoperoxides.[1][2] The proposed mechanism of action for this class of compounds involves activation by ferrous iron, which is abundant in the malaria parasite's food vacuole. This activation leads to the generation of reactive oxygen species (ROS) and alkylating agents that damage parasite proteins and disrupt cellular redox homeostasis.[2][3]
Q2: What are off-target effects and why are they a concern?
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other antimalarial agents: Using a structurally different endoperoxide or another antimalarial with a different mechanism of action produces a different or no phenotype at comparable effective concentrations.
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when the putative target is knocked down or knocked out using techniques like CRISPR-Cas9 or RNAi.[5]
-
Unusual or unexpected cellular phenotypes: Observing cellular effects that are not readily explained by the known mechanism of action of endoperoxides.
-
High cytotoxicity at concentrations close to the effective dose: If the therapeutic window is very narrow, it might suggest off-target toxicity.
Q4: What general strategies can I employ to minimize off-target effects?
Several strategies can be used to reduce the likelihood of off-target effects:[4]
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Orthogonal Validation: Confirm key findings using independent methods, such as structurally unrelated compounds with the same target or genetic approaches.
-
Use of Control Compounds: Include an inactive regioisomer or a structurally similar but biologically inactive compound as a negative control in your experiments.
-
Cell Line Comparison: Test the effects of this compound in multiple cell lines to identify cell-type-specific off-target effects.
Troubleshooting Guide: Investigating Suspected Off-Target Effects of this compound
If you suspect that this compound is causing off-target effects in your cellular model, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Step 1: Quantitative Analysis of Dose-Response
The first step is to establish a clear understanding of the concentration at which this compound produces its on-target effect versus the concentration at which it causes general cytotoxicity.
Experimental Protocol: Dose-Response and Cytotoxicity Assay
-
Cell Seeding: Plate your chosen cellular model (e.g., P. falciparum-infected erythrocytes or a relevant human cell line for toxicity testing) in 96-well plates at an appropriate density and allow them to stabilize.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate culture medium. The concentration range should span from well below the expected effective concentration to concentrations where toxicity might occur.
-
Treatment: Add the diluted this compound to the cells and incubate for a duration relevant to your experimental endpoint (e.g., 48-72 hours for parasite growth inhibition).
-
Phenotypic Readout:
-
On-Target Effect (e.g., Parasite Growth Inhibition): Quantify parasite viability using a standard method such as SYBR Green I fluorescence assay.
-
Cytotoxicity (e.g., in a human cell line): Measure cell viability using an MTT or CellTiter-Glo assay.
-
-
Data Analysis: Plot the percentage of inhibition/viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 (half-maximal effective concentration) for the on-target effect and the CC50 (half-maximal cytotoxic concentration).
Data Presentation: Dose-Response and Cytotoxicity Data
| Compound | Target Cell Line | EC50 (nM) | Host Cell Line | CC50 (nM) | Selectivity Index (CC50/EC50) |
| This compound | P. falciparum W2 | 1.5 | HEK293 | >10,000 | >6667 |
| Chloroquine | P. falciparum W2 | 200 | HEK293 | >10,000 | >50 |
A high selectivity index suggests that the compound is less likely to have off-target effects at its therapeutic concentration.
Step 2: Orthogonal Validation
If the phenotype is observed at non-toxic concentrations, the next step is to confirm that the effect is due to the intended mechanism of action using orthogonal methods.
Experimental Protocol: Comparison with a Structurally Unrelated Inhibitor
-
Select an Orthogonal Compound: Choose a compound with the same intended biological effect but a different chemical scaffold. For this compound, a good comparator would be artemisinin (B1665778) or one of its derivatives.
-
Dose-Response: Perform a dose-response experiment with the orthogonal compound, as described above, to determine its EC50.
-
Phenotypic Comparison: Treat cells with this compound and the orthogonal compound at equipotent concentrations (e.g., their respective EC50 and 5x EC50).
-
Analysis: Compare the specific cellular and molecular phenotypes of interest (e.g., parasite morphology, specific biomarker levels) between the two treatments. Concordant results support an on-target effect.
Data Presentation: Phenotypic Comparison
| Treatment (at 5x EC50) | Parasite Viability (%) | Apoptotic Marker (Caspase-3 Activity) |
| Vehicle Control | 100 | 1.0 (Fold Change) |
| This compound | 10 | 3.5 (Fold Change) |
| Artemisinin | 12 | 3.2 (Fold Change) |
Step 3: Investigating a Hypothetical Off-Target Pathway
Given that the mechanism of action of endoperoxides involves the generation of reactive oxygen species, a plausible off-target effect in host cells could be the unintended activation of stress-response pathways. For instance, this compound could potentially interact with kinases involved in cellular stress signaling.
Hypothetical Off-Target Signaling Pathway
References
- 1. Artefenomel Regioisomer this compound Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
RLA-3107 resistance mechanism investigation
I am sorry, but I was unable to retrieve the page you requested. I am still learning and trying my best to get all the information you are looking for.
[1] 2 I am sorry, but I was unable to retrieve the page you requested. I am still learning and trying my best to get all the information you are looking for.### Technical Support Center: RLA-3107 Resistance Mechanism Investigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a regioisomer of the clinical-stage antimalarial compound artefenomel.[3][4] It belongs to the 1,2,4-trioxolane (B1211807) class of antimalarials.[3][4] The proposed mechanism of action for this class of compounds involves a Fenton-type reaction with ferrous iron, which is readily available within the parasite's digestive vacuole from the digestion of hemoglobin. This reaction is thought to generate reactive oxygen species that damage parasite components, leading to its death.
Q2: My parasite cultures are showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to antimalarial drugs, particularly those in the artemisinin (B1665778) and related classes, can be broadly categorized as:
-
Target Modification: Alterations in the molecular target of the drug can reduce its binding affinity and efficacy. For artemisinins and related compounds, mutations in the Kelch13 (K13) protein have been associated with resistance.
-
Drug Efflux: Increased expression or activity of transporter proteins can pump the drug out of the parasite, reducing its intracellular concentration. The P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and the multidrug resistance protein 1 (PfMDR1) are known to be involved in resistance to other antimalarials.
-
Drug Inactivation: The parasite may develop mechanisms to metabolize or inactivate the drug before it can reach its target.
-
Altered Cellular Pathways: Changes in parasite metabolic or stress response pathways may compensate for the drug's effects. This can include alterations in hemoglobin endocytosis, which is required for artemisinin activation.
-
DNA Damage Repair: Enhanced DNA repair mechanisms could counteract the damage caused by reactive oxygen species generated by this compound.
Q3: How can I experimentally confirm if my parasite line has developed resistance to this compound?
A3: You can confirm resistance by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for your parasite line and comparing it to a known sensitive (wild-type) strain. A significant increase in the IC50 value for your line would indicate resistance.
Troubleshooting Guides
This section provides guidance on common issues encountered during the investigation of this compound resistance.
Issue 1: Inconsistent IC50 values in dose-response assays.
-
Possible Cause 1: Assay variability.
-
Troubleshooting: Ensure consistent parasite synchronization, cell density, and drug preparation. Use a standardized protocol for all experiments.
-
-
Possible Cause 2: Drug instability.
-
Troubleshooting: Prepare fresh drug dilutions for each experiment. Store stock solutions appropriately as recommended by the manufacturer.
-
-
Possible Cause 3: Heterogeneous parasite population.
-
Troubleshooting: If you suspect a mixed population of sensitive and resistant parasites, consider cloning your parasite line to obtain a genetically homogenous population for testing.
-
Issue 2: Difficulty in identifying the genetic basis of resistance.
-
Possible Cause 1: Resistance is not due to a single gene mutation.
-
Troubleshooting: Resistance can be a complex trait involving multiple genes. Consider whole-genome sequencing of your resistant line and the parental sensitive strain to identify all genetic variations.
-
-
Possible Cause 2: The causal mutation is not in a known resistance gene.
-
Troubleshooting: Expand your search beyond known resistance markers like K13, pfcrt, and pfmdr1. Analyze the whole-genome sequencing data for mutations in other genes that could plausibly contribute to resistance.
-
-
Possible Cause 3: Epigenetic modifications are involved.
-
Troubleshooting: Investigate changes in gene expression between your resistant and sensitive lines using techniques like RNA sequencing (RNA-Seq). This can reveal up- or down-regulation of genes involved in resistance, even in the absence of genetic mutations.
-
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (IC50 Determination)
This protocol is used to determine the concentration of this compound that inhibits parasite growth by 50%.
Methodology:
-
Parasite Culture: Synchronize Plasmodium falciparum cultures to the ring stage.
-
Drug Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in culture medium.
-
Assay Setup: In a 96-well plate, add the synchronized parasite culture at a known parasitemia and hematocrit. Add the different concentrations of this compound to the wells. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
-
Incubation: Incubate the plate under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2) for 48-72 hours.
-
Growth Measurement: Quantify parasite growth using methods such as SYBR Green I-based fluorescence assay, pLDH assay, or microscopic counting of Giemsa-stained smears.
-
Data Analysis: Plot the percentage of growth inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Whole-Genome Sequencing (WGS) for Resistance Marker Discovery
This protocol is used to identify genetic mutations associated with this compound resistance.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the this compound-resistant and the parental sensitive parasite lines.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for your chosen sequencing platform (e.g., Illumina).
-
Sequencing: Perform high-throughput sequencing to generate whole-genome sequence data for both parasite lines.
-
Data Analysis:
-
Align the sequencing reads to the P. falciparum reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels), and copy number variations (CNVs).
-
Compare the genetic variations between the resistant and sensitive lines to identify mutations unique to the resistant line.
-
Annotate the identified mutations to determine their potential functional impact on the corresponding genes.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound Against Sensitive and Resistant P. falciparum Strains
| Parasite Strain | This compound IC50 (nM) | Fold Resistance |
| Sensitive (e.g., 3D7) | 5.2 ± 0.8 | 1.0 |
| Resistant Line A | 58.1 ± 4.5 | 11.2 |
| Resistant Line B | 124.6 ± 9.3 | 24.0 |
Visualizations
Caption: Workflow for Investigating this compound Resistance.
Caption: Potential Mechanisms of this compound Resistance.
References
- 1. Artefenomel Regioisomer this compound Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the bioavailability of RLA-3107 for oral administration
Technical Support Center: RLA-3107 Oral Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the oral bioavailability of this compound.
Disclaimer: this compound is a research compound and is not approved for human or veterinary use. All protocols and guidance provided are intended for preclinical research and development purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its oral bioavailability?
This compound is an antimalarial drug candidate and a regioisomer of artefenomel.[1][2][3][4] The primary challenge to its oral bioavailability stems from its high lipophilicity and low aqueous solubility, similar to its parent compound.[2] These properties can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable absorption after oral administration.
Q2: this compound has better aqueous solubility than artefenomel. Why is oral efficacy still a challenge?
While this compound shows improved aqueous solubility and human microsome stability compared to artefenomel, this does not always directly translate to superior oral efficacy in preclinical models. This suggests that factors beyond simple aqueous solubility, such as dissolution rate in complex gastrointestinal fluids, potential for precipitation, and interaction with intestinal transporters or metabolic enzymes, may still limit its absorption.
Q3: What initial formulation strategies should be considered for this compound?
For lipophilic compounds with low aqueous solubility like this compound, the following formulation strategies are recommended starting points:
-
Amorphous Solid Dispersions (ASDs): Creating a dispersion of this compound in a polymer matrix can prevent crystallization and enhance the dissolution rate and apparent solubility.
-
Lipid-Based Formulations (LBFs): Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the gut and promote absorption via lymphatic pathways. This is a common strategy for other lipophilic antimalarials.
-
Micronization/Nanonization: Reducing the particle size of the drug substance increases the surface area available for dissolution.
Q4: How can I assess the in vitro performance of my this compound formulation?
Key in vitro tests include:
-
Kinetic Solubility Assays: To determine the apparent solubility of this compound from the formulation in various biorelevant media (e.g., FaSSIF, FeSSIF).
-
Dissolution/Precipitation Studies: To assess the rate and extent of drug release and monitor for any potential precipitation over time, which could compromise absorption.
-
Caco-2 Permeability Assays: To evaluate the transport of the solubilized drug across an intestinal epithelial cell monolayer, confirming its high intrinsic permeability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development of an oral formulation for this compound.
Issue 1: Low and Variable Drug Exposure in Animal Pharmacokinetic (PK) Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Dissolution | 1. Switch from a simple suspension to an enabling formulation (ASD or LBF).2. Conduct dissolution tests in biorelevant media to ensure complete and rapid drug release. | The low intrinsic solubility of this compound limits its dissolution rate. An enabling formulation is necessary to maintain the drug in a solubilized state in the GI tract. |
| Drug Precipitation in vivo | 1. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation.2. Perform in vitro dissolution/precipitation assays to simulate GI transit and confirm supersaturation is maintained. | Upon dilution in the aqueous environment of the stomach and intestine, a supersaturated solution created by an ASD can precipitate back into a poorly soluble form. |
| Food Effects | 1. Administer the formulation with a high-fat meal in animal studies.2. Develop a lipid-based formulation to mimic the positive food effect. | Lipophilic drugs often show enhanced absorption with food due to increased bile salt secretion. LBFs can help overcome this variability. |
| First-Pass Metabolism | 1. Characterize the metabolic profile of this compound in liver microsomes (human, rat, etc.).2. If metabolism is significant, consider co-administration with a metabolic inhibitor (pharmacokinetic boosting) in preclinical studies. | While this compound has improved stability in human microsomes, metabolism can still reduce the amount of active drug reaching systemic circulation. |
Issue 2: Amorphous Solid Dispersion (ASD) Formulation is Physically Unstable
| Potential Cause | Troubleshooting Step | Rationale |
| Drug Crystallization Over Time | 1. Increase the polymer-to-drug ratio in the formulation.2. Select a polymer with strong specific interactions (e.g., hydrogen bonding) with this compound.3. Store the ASD under controlled low humidity and temperature conditions. | The amorphous state is thermodynamically unstable. Sufficient polymer is needed to prevent molecular mobility and inhibit recrystallization. |
| Phase Separation | 1. Screen for polymers where this compound has high miscibility.2. Use techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility. | If the drug and polymer are not miscible, the formulation can separate into drug-rich and polymer-rich domains, leading to crystallization and poor performance. |
Experimental Protocols & Data
Protocol 1: Amorphous Solid Dispersion (ASD) Screening
Objective: To prepare and screen various ASD formulations of this compound to identify a stable system with enhanced dissolution.
Methodology:
-
Polymer Selection: Select a range of polymers commonly used in ASDs (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent Selection: Identify a common solvent that dissolves both this compound and the selected polymers (e.g., methanol, acetone, or a mixture).
-
Preparation (Solvent Evaporation):
-
Dissolve this compound and the polymer at different drug loadings (e.g., 10%, 25%, 40% w/w).
-
Cast the solution onto a glass plate and evaporate the solvent under vacuum at 40°C for 24 hours.
-
Scrape the resulting film and mill into a fine powder.
-
-
Characterization:
-
pXRD: Analyze the powder using powder X-ray diffraction to confirm its amorphous nature (absence of sharp peaks).
-
DSC: Perform differential scanning calorimetry to detect a single glass transition temperature (Tg), indicating a miscible, single-phase system.
-
-
Performance Testing:
-
Conduct kinetic solubility/dissolution testing in fasted-state simulated intestinal fluid (FaSSIF).
-
Hypothetical Screening Data:
| Formulation | Drug Loading (% w/w) | Physical State (pXRD) | Tg (°C) by DSC | Kinetic Solubility (µg/mL in FaSSIF at 2h) |
| This compound (crystalline) | 100% | Crystalline | N/A | 5.2 |
| This compound/PVP K30 | 25% | Amorphous | 115 | 85.6 |
| This compound/HPMC-AS | 25% | Amorphous | 108 | 124.3 |
| This compound/Soluplus® | 25% | Amorphous | 75 | 155.8 |
| This compound/Soluplus® | 40% | Partially Crystalline | 71 | 98.2 |
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the intrinsic permeability of this compound across a human intestinal epithelial cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before the experiment.
-
Transport Study (Apical to Basolateral):
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution) containing a known concentration of solubilized this compound (e.g., from a Soluplus® ASD).
-
Add the drug solution to the apical (AP) side of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (BL) side.
-
-
Sample Analysis: Quantify the concentration of this compound in the AP and BL samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial concentration.
Hypothetical Permeability Data:
| Compound | Concentration (µM) | Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Class |
| Propranolol (High Perm.) | 10 | 25.5 | High |
| Atenolol (Low Perm.) | 10 | 0.4 | Low |
| This compound | 10 | 18.2 | High |
Visualizations
References
Validation & Comparative
RLA-3107 vs. Artemisinin: A Comparative Analysis of Antimalarial Efficacy
For Immediate Release
In the ongoing battle against malaria, the emergence of resistance to frontline artemisinin-based combination therapies (ACTs) necessitates the development of novel and effective antimalarial agents. This guide provides a detailed comparison of RLA-3107, a next-generation synthetic endoperoxide, and the established artemisinin (B1665778) class of drugs. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, supported by available preclinical data.
Executive Summary
This compound, a desymmetrized regioisomer of artefenomel (B605594), demonstrates potent antiplasmodial activity, comparable to artemisinin in in vitro studies. While both this compound and artemisinin share a core endoperoxide bridge crucial for their antimalarial action, this compound offers improved physicochemical properties, such as enhanced aqueous solubility and human microsome stability, which are critical for drug development. Artemisinin and its derivatives remain the cornerstone of malaria treatment, exhibiting rapid parasite clearance. However, the rise of artemisinin-resistant Plasmodium falciparum strains, often associated with mutations in the Kelch13 (K13) gene, poses a significant threat to global malaria control efforts. This compound, as a synthetic endoperoxide, is being investigated for its potential to overcome existing resistance mechanisms.
Mechanism of Action
Both this compound and artemisinin exert their antimalarial effects through the iron-mediated cleavage of their endoperoxide bridge within the parasite-infected red blood cell. This process generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and other essential biomolecules, leading to parasite death. The shared mechanism of action underscores the continued importance of the endoperoxide pharmacophore in antimalarial drug design.
Caption: Generalized mechanism of action for endoperoxide antimalarials.
In Vitro Efficacy
In vitro studies are crucial for determining the intrinsic antiplasmodial activity of a compound. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is a key metric, representing the concentration of a drug that inhibits parasite growth by 50%.
A study comparing this compound with artefenomel utilized artemisinin as a control against the chloroquine-resistant W2 strain of P. falciparum. The results demonstrated that this compound possesses potent antiplasmodial activity, with an EC50 value in the low nanomolar range, comparable to that of artemisinin.[1]
| Compound | P. falciparum Strain | IC50/EC50 (nM) | Reference |
| This compound | W2 (CQ-resistant) | 3.1 ± 0.5 | [1] |
| Artemisinin | W2 (CQ-resistant) | 5.1 ± 1.2 | [1] |
| Artemisinin | 3D7 (CQ-sensitive) | ~26.6 (range 6.8-43.1) | [2][3] |
| Artemisinin | African isolates (CQ-resistant) | 7.67 | |
| Artemisinin | African isolates (CQ-sensitive) | 11.4 | |
| Artesunate (B1665782) | P. falciparum isolates | 5.0 | |
| Artemether (B1667619) | African isolates (CQ-resistant) | 3.71 |
Note: IC50/EC50 values can vary between studies due to differences in experimental protocols, parasite strains, and assay methods. The data presented provides a comparative snapshot of potency.
In Vivo Efficacy
In vivo studies in animal models, such as the P. berghei mouse model, are essential for evaluating a drug's efficacy in a complex biological system. These studies provide insights into a compound's pharmacokinetic and pharmacodynamic properties.
This compound has been evaluated in a P. berghei mouse malaria model, where it was compared to its parent compound, artefenomel. In this model, a single oral dose of 80 mg/kg of this compound resulted in a 100% cure rate (5/5 mice). At a lower single dose of 40 mg/kg, this compound cured 1 out of 5 mice, while artefenomel cured all 5 mice at this dose.
For comparison, clinical studies in humans with artemisinin derivatives have demonstrated rapid parasite and fever clearance. For instance, in patients treated with artesunate-lumefantrine, the mean parasite clearance time was approximately 25.40 hours. Another study reported a median parasite clearance time of 48 hours for both artesunate and artemether in patients with severe malaria.
| Compound | Model Organism | Dosing Regimen (Oral) | Outcome | Reference |
| This compound | P. berghei mouse | 80 mg/kg (single dose) | 5/5 cures (100%) | |
| This compound | P. berghei mouse | 40 mg/kg (single dose) | 1/5 cures (20%) | |
| Artesunate-Lumefantrine | Human | Standard 3-day course | Mean Parasite Clearance Time: 25.40 ± 14.82 h | |
| Artemether-Lumefantrine | Human | Standard 3-day course | Mean Parasite Clearance Time: 24 ± 13.32 h |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (P. falciparum)
The in vitro efficacy of this compound and artemisinin was determined against the W2 strain of P. falciparum using a standardized protocol.
Caption: Workflow for the in vitro antiplasmodial activity assay.
Methodology:
-
Parasite Culture: P. falciparum (W2 strain) were cultured in human red blood cells at 1% parasitemia and 2% hematocrit.
-
Drug Preparation: Test compounds were serially diluted to achieve a range of concentrations.
-
Incubation: The parasite cultures were incubated with the various drug concentrations in 96-well plates for 72 hours under standard culture conditions (37°C, 3% O₂, 5% CO₂, 91% N₂).
-
Growth Assessment: Parasite growth was measured using a SYBR Green I-based fluorescence assay.
-
Data Analysis: The 50% effective concentration (EC50) was calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study (P. berghei Mouse Model)
The in vivo efficacy of this compound was evaluated in a P. berghei-infected mouse model.
Caption: Workflow for the in vivo efficacy study in a mouse model.
Methodology:
-
Infection: Mice were infected with P. berghei.
-
Treatment: The infected mice were treated with oral doses of this compound.
-
Monitoring: Parasitemia levels were monitored by examining Giemsa-stained blood smears. The survival of the mice was recorded daily for 30 days.
-
Endpoints: The primary endpoint was survival at day 11, and the secondary endpoint was the cure rate, defined as undetectable parasitemia at day 30.
Conclusion
This compound is a promising next-generation endoperoxide antimalarial with potent in vitro activity comparable to artemisinin. Its improved physicochemical properties may offer advantages in formulation and development. While in vivo studies in a mouse model demonstrate its potential, further research, including studies against artemisinin-resistant parasite strains and eventually clinical trials, will be necessary to fully elucidate its clinical utility. The continued development of novel endoperoxides like this compound is critical to ensure the availability of effective treatments in the face of growing antimalarial drug resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Artefenomel Regioisomer this compound Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid kill of malaria parasites by artemisinin and semi-synthetic endoperoxides involves ROS-dependent depolarization of the membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
RLA-3107: A Promising Antimalarial with an Improved Therapeutic Profile
A comparative analysis of RLA-3107, a next-generation endoperoxide antimalarial, showcases its potential for an enhanced therapeutic window compared to its predecessor, artefenomel (B605594). This improvement is primarily attributed to its superior physicochemical properties, which address the formulation challenges that halted the clinical development of artefenomel.[1][2][3]
This compound, a desymmetrized regioisomer of artefenomel, has demonstrated potent antiplasmodial activity comparable to artefenomel while offering significant advantages in aqueous solubility and human microsome stability.[1][2] These characteristics are critical for developing an effective and safe oral antimalarial drug.
Comparative Efficacy and Physicochemical Properties
Preclinical studies highlight the comparable in vitro antiplasmodial activity of this compound and artefenomel against Plasmodium falciparum. However, in vivo studies in a P. berghei mouse model of malaria revealed that while artefenomel showed superior oral efficacy at lower doses, both compounds were curative at higher single doses.[2]
| Compound | In Vitro EC50 (nM, vs. P. falciparum) | Human Microsome Stability (CLint, μL/min/mg) | Aqueous Solubility (μg/mL, pH 7.4) | In Vivo Efficacy (P. berghei mouse model) |
| This compound | 1.5 ± 0.2 | 15.6 | 1.8 | 4/5 survivors at 4x10 mg/kg; 1/5 cure at 40 mg/kg (single dose); 5/5 cures at 80 mg/kg (single dose)[2] |
| Artefenomel | 0.8 ± 0.1 | 45.9 | < 0.1 | 5/5 cures at 4x6 mg/kg and 4x10 mg/kg; 5/5 cures at 20, 30, 40, and 80 mg/kg (single dose)[2] |
Table 1: Comparison of in vitro activity, metabolic stability, solubility, and in vivo efficacy of this compound and artefenomel.[2]
The improved solubility and metabolic stability of this compound are significant advancements.[1][2] The poor aqueous solubility of artefenomel presented major formulation challenges, ultimately leading to the termination of its clinical evaluation.[1]
Understanding the Therapeutic Window
While specific toxicology studies for this compound are not publicly available, the safety profile of the structurally similar parent compound, artefenomel, provides valuable insights into the potential therapeutic window of this new-generation trioxolane.
Artefenomel has demonstrated a good safety profile in both preclinical and clinical studies.[1][4] In human trials, oral doses of artefenomel up to 1600 mg were well-tolerated.[1] The most frequently reported adverse effect was an asymptomatic increase in plasma creatine (B1669601) phosphokinase.[4] No serious drug-related adverse effects were reported in a phase 2 trial with doses up to 1200 mg.[4] The toxicological profiles of some trioxolanes have been found to be comparable to that of the widely used antimalarial artesunate.
Given the potent efficacy of this compound at curative doses of 80 mg/kg in a mouse model and the high tolerability of its parent compound in humans, this compound is projected to have a wide therapeutic window. The improved physicochemical properties of this compound may also contribute to a more predictable pharmacokinetic profile, further enhancing its safety and efficacy.
Mechanism of Action and Experimental Workflow
The presumed mechanism of action for trioxolane antimalarials like this compound involves the activation of the endoperoxide bridge by ferrous iron (Fe²⁺), likely from heme within the malaria parasite. This activation generates reactive radical species that alkylate parasite proteins, leading to parasite death.
Figure 1: Presumed mechanism of action for this compound.
The in vivo efficacy of this compound was evaluated in a well-established mouse model of malaria. The general workflow for such studies is outlined below.
Figure 2: Experimental workflow for in vivo efficacy studies.
Experimental Protocols
In Vitro Antiplasmodial Activity
-
Parasite Strain: Chloroquine-resistant P. falciparum strain.
-
Method: Parasite growth inhibition was assessed using a flow cytometry-based assay.
-
Procedure: Test compounds were serially diluted and incubated with synchronized parasite cultures for 48 hours. Parasite growth was evaluated by staining with a DNA dye (e.g., YOYO-1) and quantifying the fluorescence by flow cytometry. EC50 values were calculated from dose-response curves.[1]
Human Liver Microsome Stability Assay
-
Method: The metabolic stability of the compounds was assessed by measuring their clearance in human liver microsomes.
-
Procedure: The test compound was incubated with human liver microsomes and NADPH. The concentration of the compound was measured at different time points using LC-MS/MS to determine the rate of metabolism.
Aqueous Solubility
-
Method: The kinetic solubility of the compounds was determined in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Procedure: A concentrated stock solution of the compound in DMSO was diluted into PBS. After an incubation period, the solution was filtered, and the concentration of the dissolved compound in the filtrate was measured by LC-MS/MS.
In Vivo Efficacy in P. berghei Mouse Model
-
Animal Model: Female BALB/c mice.
-
Infection: Mice were inoculated with P. berghei-infected erythrocytes.
-
Drug Administration: Test compounds were formulated and administered orally by gavage. Dosing regimens included single high doses and multiple lower doses.
-
Monitoring: Parasitemia was monitored by microscopic examination of blood smears. Animal health was monitored daily.
-
Endpoints: The primary endpoint was survival at day 30, which was considered a cure.[1]
References
- 1. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Cross-Resistance Analysis of RLA-3107 Against Standard Antimalarials
A detailed guide for researchers and drug development professionals on the cross-resistance profile of the novel endoperoxide antimalarial, RLA-3107. This document provides a comparative analysis of its in vitro activity against a chloroquine-resistant Plasmodium falciparum strain, alongside its parent compound artefenomel (B605594) and other established antimalarials. Detailed experimental protocols and mechanistic insights are included to support further research and development.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum is a significant global health challenge, necessitating the discovery and development of novel antimalarial agents with mechanisms of action that can overcome existing resistance. This compound is a promising new endoperoxide antimalarial, a desymmetrized regioisomer of the clinical candidate artefenomel (OZ439). Like other endoperoxides such as artemisinin (B1665778), this compound's mode of action is believed to involve the iron-mediated cleavage of its endoperoxide bridge within the parasite, leading to the generation of cytotoxic radical species that damage parasite proteins and lipids. This guide provides a comparative overview of the cross-resistance profile of this compound with other antimalarials, based on available preclinical data.
Comparative Susceptibility of P. falciparum Strain W2
The in vitro activity of this compound was evaluated against the chloroquine-resistant W2 strain of P. falciparum. The 50% effective concentration (EC50) values were determined and compared with those of its parent compound artefenomel, as well as the established antimalarials artemisinin and chloroquine (B1663885).
| Compound | P. falciparum Strain | Resistance Phenotype | EC50 (nM) |
| This compound | W2 | Chloroquine-Resistant | 2.3 ± 0.4 |
| Artefenomel | W2 | Chloroquine-Resistant | 1.3 ± 0.2 |
| Artemisinin | W2 | Chloroquine-Resistant | 3.2 ± 0.5 |
| Chloroquine | W2 | Chloroquine-Resistant | 280 ± 30 |
Key Observations:
-
This compound demonstrates potent, low nanomolar activity against the chloroquine-resistant W2 strain of P. falciparum.
-
Its potency is comparable to that of its parent compound, artefenomel, and the widely used endoperoxide, artemisinin, against this strain.
-
The significantly higher EC50 value for chloroquine confirms the resistance profile of the W2 strain and highlights the efficacy of this compound against parasites with this resistance mechanism.
-
While comprehensive data against a broader panel of resistant strains is not yet available, the potent activity of the parent compound, artefenomel, against artemisinin-resistant strains suggests that this compound may also be effective against these parasites. However, some studies have indicated a degree of cross-resistance between artefenomel and artemisinins in parasites harboring Kelch13 mutations, which may manifest as a slower parasite clearance rate. Further dedicated studies on this compound against artemisinin-resistant strains are warranted.
Experimental Protocols
The following section details the methodology for the in vitro cross-resistance studies.
In Vitro P. falciparum Drug Susceptibility Assay (SYBR Green I-based)
Objective: To determine the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum cultures.
Materials:
-
P. falciparum laboratory strains (e.g., W2, 3D7, Dd2, K1)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, gentamycin, and Albumax I)
-
Test compounds (this compound, Chloroquine, Artemisinin, etc.)
-
96-well black microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence microplate reader
Assay Procedure:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at 37°C in a controlled atmosphere (5% O2, 5% CO2, 90% N2).
-
Compound Preparation: Test compounds are serially diluted in complete culture medium and dispensed into 96-well black plates.
-
Assay Initiation: Infected erythrocytes are added to the plates to a final hematocrit of 2% and a parasitemia of 1%.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: Following incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity data is used to determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the proposed mechanism of this compound, the following diagrams are provided.
Conclusion
This compound is a potent next-generation endoperoxide antimalarial that demonstrates strong in vitro activity against chloroquine-resistant P. falciparum. Its efficacy is on par with its parent compound, artefenomel, and the established antimalarial, artemisinin, against this strain. The shared endoperoxide chemistry and mechanism of action with artefenomel suggest that this compound is a promising candidate for further development, potentially offering a valuable tool in the fight against drug-resistant malaria. However, to fully understand its potential and position in the clinical landscape, comprehensive cross-resistance studies against a diverse panel of drug-resistant P. falciparum strains, including those with well-characterized artemisinin resistance markers, are crucial. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations.
Comparative Analysis of RLA-3107 and Chloroquine on Plasmodium falciparum
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the novel antimalarial candidate RLA-3107 and the conventional drug chloroquine (B1663885) against Plasmodium falciparum, the deadliest species of malaria parasite. The following sections present quantitative data on their in vitro efficacy, detailed experimental methodologies for assessing antiplasmodial activity, and visual representations of their distinct mechanisms of action.
In Vitro Efficacy Against P. falciparum
The in vitro activity of this compound and chloroquine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum is summarized below. The data highlights the potent activity of this compound against resistant parasites, a significant advantage in the face of widespread chloroquine resistance.
| Compound | P. falciparum Strain | IC50/EC50 (nM) | Fold Difference (CQ-R vs. CQ-S) |
| This compound | W2 (Chloroquine-Resistant) | 1.4 | N/A |
| 3D7 (Chloroquine-Sensitive) | Potent (inference)¹ | ||
| Chloroquine | W2 (Chloroquine-Resistant) | 140 | ~9.3x |
| 3D7 (Chloroquine-Sensitive) | 15 ± 2 |
¹Direct EC50 data for this compound against the 3D7 strain was not available in the reviewed literature. However, its parent compound, artefenomel, is known to be highly effective against the chloroquine-sensitive 3D7 strain. As a regioisomer with comparable antiplasmodial activity, this compound is inferred to be highly potent against this strain as well.
Experimental Protocols
The following is a detailed methodology for the SYBR Green I-based fluorescence assay, a standard in vitro method for determining the antiplasmodial activity of compounds.
SYBR Green I-Based Fluorescence Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., W2 or 3D7 strain)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds (this compound, chloroquine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: P. falciparum is maintained in a continuous in vitro culture in human erythrocytes at 37°C in a controlled gas environment.
-
Synchronization: The parasite culture is synchronized to the ring stage using methods such as sorbitol treatment.
-
Drug Dilution: Serial dilutions of the test compounds are prepared in the complete culture medium and added to the wells of a 96-well plate.
-
Infection: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, the cells are lysed by adding lysis buffer containing SYBR Green I. This releases the parasite DNA, which is then stained by the fluorescent dye.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.
Mechanism of Action
This compound and chloroquine exhibit fundamentally different mechanisms of action against P. falciparum.
Chloroquine's Mechanism of Action
Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Chloroquine interferes with this detoxification process by capping the growing hemozoin polymer, leading to the accumulation of toxic heme, which ultimately kills the parasite.
Caption: Chloroquine's mechanism of action in the parasite's food vacuole.
This compound's Proposed Mechanism of Action
This compound is a synthetic endoperoxide, a class of antimalarials that includes artemisinin. Its mechanism of action is believed to be initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by heme released from hemoglobin digestion in the parasite. This cleavage generates highly reactive carbon-centered radicals. These radicals then alkylate and damage a multitude of essential parasite proteins, leading to widespread cellular dysfunction and parasite death.
Caption: Proposed mechanism of action for the endoperoxide this compound.
Experimental Workflow
The general workflow for the in vitro determination of antimalarial drug efficacy is a multi-step process that ensures accurate and reproducible results.
Caption: Workflow for in vitro antimalarial drug efficacy testing.
A Head-to-Head Comparison of RLA-3107 and Other Trioxolane Antimalarials
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to frontline antimalarial drugs necessitates the development of novel therapeutic agents. Synthetic endoperoxides, particularly the 1,2,4-trioxolane (B1211807) class, have shown significant promise. This guide provides a detailed, data-driven comparison of a novel trioxolane, RLA-3107, with other key trioxolanes, including the clinical candidate artefenomel (B605594) (OZ439) and the approved drug arterolane (B1665781) (OZ277).
Executive Summary
This compound, a regioisomer of artefenomel, demonstrates comparable in vitro antiplasmodial activity to its counterpart against chloroquine-resistant Plasmodium falciparum.[1][2][3] Notably, this compound exhibits significantly improved aqueous solubility and human liver microsome stability, addressing key liabilities that hindered the clinical development of artefenomel.[1][2][3][4] While artefenomel currently shows superior in vivo efficacy in mouse models, the improved physicochemical properties of this compound position it as a promising lead for the development of next-generation endoperoxide antimalarials.[1][2][3][4]
Data Presentation
In Vitro Antiplasmodial Activity
The in vitro potency of trioxolanes is a critical indicator of their intrinsic antimalarial activity. The following table summarizes the 50% inhibitory concentrations (IC50) against the chloroquine-resistant W2 strain of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) |
| This compound | W2 | 24.1 ± 0.62[2] |
| Artefenomel (OZ439) | W2 | 11.2 ± 0.54[2] |
| Artemisinin (Control) | W2 | 17.3 ± 2.1[2] |
| Chloroquine (Control) | W2 | 112 ± 7[2] |
Note: Data for this compound and artefenomel are from a head-to-head study, ensuring direct comparability.[2]
Physicochemical and In Vitro ADME Properties
A major challenge in the development of trioxolane antimalarials has been their poor solubility and metabolic instability. This compound was designed to address these issues.
| Compound | Aqueous Solubility (PBS pH 7.4, µM) | Human Liver Microsome (HLM) Clearance (µL/min/mg protein) |
| This compound | 24.8[2] | 21.3[2] |
| Artefenomel (OZ439) | <2.5[2] | 63.7[2] |
These data clearly indicate the superior solubility and metabolic stability of this compound compared to artefenomel.[1][2][3][4]
In Vivo Efficacy in a Murine Malaria Model
The P. berghei mouse model is a standard for assessing the in vivo efficacy of antimalarial drug candidates. The following table summarizes the results of a head-to-head study comparing this compound and artefenomel.
| Compound | Dosing Regimen (oral) | Mice Cured / Total Mice |
| This compound | 80 mg/kg (single dose) | 5 / 5[1][2][4] |
| 40 mg/kg (single dose) | 1 / 5[1][2] | |
| 10 mg/kg (daily for 4 days) | 0 / 5[1][2][4] | |
| Artefenomel (OZ439) | 80 mg/kg (single dose) | 5 / 5[1][2][4] |
| 40 mg/kg (single dose) | 5 / 5[1][2] | |
| 30 mg/kg (single dose) | 5 / 5[1][2][4] | |
| 20 mg/kg (single dose) | 5 / 5[1][2][4] | |
| 10 mg/kg (daily for 4 days) | 5 / 5[1][2] |
While both compounds are curative at a high single dose of 80 mg/kg, artefenomel demonstrates superior efficacy at lower doses in this model.[1][2][4] The enhanced in vivo performance of artefenomel is likely attributable to its unique pharmacokinetic properties that lead to prolonged drug exposure.[1][2]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay quantifies parasite DNA to measure parasite viability.
-
Parasite Culture: P. falciparum strains are maintained in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium consists of RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax.
-
Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the culture medium.
-
Assay Plate Preparation: In a 96-well plate, the drug dilutions are added to wells containing synchronized ring-stage parasites at a specific parasitemia and hematocrit.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound when exposed to liver enzymes.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH.
-
Time-course Incubation: The reaction mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a quenching solution, such as cold acetonitrile.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Antimalarial Efficacy in the P. berghei Mouse Model
This model evaluates the ability of a compound to clear a malaria infection in a living organism.
-
Infection: Mice (e.g., Swiss Webster) are infected intraperitoneally with P. berghei-infected red blood cells.
-
Drug Administration: The test compounds are formulated in a suitable vehicle and administered to the mice, typically via oral gavage, at various doses and schedules. A control group receives the vehicle only.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Endpoint: The primary endpoint is the reduction in parasitemia compared to the control group. Cure is typically defined as the absence of detectable parasites at the end of the follow-up period (e.g., 30 days).
Mandatory Visualization
Signaling Pathway of Trioxolane Activation and Action
The antimalarial activity of trioxolanes is initiated by the cleavage of the endoperoxide bridge, a reaction catalyzed by intraparasitic ferrous heme. This generates highly reactive carbon-centered radicals that are the primary cytotoxic species.
Caption: Heme-mediated activation of trioxolanes leads to parasite death.
Experimental Workflow for In Vitro Antiplasmodial Activity Assay
The following diagram illustrates the key steps in determining the in vitro potency of a trioxolane compound.
Caption: Key steps of the SYBR Green I in vitro antiplasmodial assay.
Logical Relationship of Trioxolane Properties and Development Potential
The following diagram illustrates how the different properties of a trioxolane compound contribute to its overall potential as a drug candidate.
Caption: Relationship between key properties and drug development potential.
References
Validating the Target of RLA-3107: A Comparative Guide to Genetic Approaches
For Immediate Release
This guide provides a comparative analysis of genetic approaches for validating the therapeutic target of the novel antimalarial candidate RLA-3107. Aimed at researchers, scientists, and drug development professionals, this document outlines the current understanding of this compound's mechanism of action and contrasts the validation strategies for such multi-targeting compounds with those for drugs against specific, single-protein targets. We include detailed, albeit illustrative, experimental protocols and present comparative data in a structured format.
Introduction to this compound and its Putative Target
This compound is a next-generation endoperoxide antimalarial, developed as a regioisomer of artefenomel (B605594) with the aim of improving upon its physicochemical properties.[1][2] Like other endoperoxides such as artemisinin, the antimalarial activity of this compound is conferred by its 1,2,4-trioxolane (B1211807) ring.[3] The prevailing mechanism of action is believed to involve the iron-mediated cleavage of the endoperoxide bridge within the Plasmodium falciparum parasite, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals.[3]
Recent chemoproteomic studies on analogues of artefenomel suggest that these reactive species do not act on a single, specific protein target. Instead, they appear to have a multi-faceted effect, alkylating a broad range of parasitic proteins and disrupting essential cellular processes.[4] A significant enrichment of alkylated proteins is observed in pathways related to redox homeostasis, indicating that this compound and similar compounds likely exert their parasiticidal effect by inducing overwhelming oxidative stress.
This multi-target mechanism presents a unique challenge for traditional target validation. Genetic validation, which typically involves demonstrating that the genetic modulation of a single target phenocopies the effect of a drug, must be adapted to assess the relevance of the entire pathway or cellular process affected by the compound.
Comparative Analysis of Target Validation Strategies
The validation of a drug target is a critical step in drug discovery, confirming its role in the disease pathology and its suitability for therapeutic intervention. Genetic approaches, such as CRISPR-Cas9 and RNA interference (RNAi), are powerful tools for this purpose. However, the applicability of these techniques varies depending on the nature of the drug's target. While RNAi has proven to be a valuable tool in many organisms, its application in Plasmodium is hampered by the absence of a canonical RNAi pathway.
| Feature | This compound (Multi-target) | Single-Target Antimalarial (e.g., targeting PfDHFR) |
| Primary Target | Disruption of redox homeostasis | Specific enzyme (e.g., Dihydrofolate Reductase) |
| Genetic Validation Goal | Validate the essentiality of the targeted pathway | Validate the essentiality of the specific target gene |
| Primary Genetic Tool | CRISPR-Cas9 for pathway component analysis | CRISPR-Cas9 for gene knockout/knockdown |
| Expected Outcome of Validation | Altered parasite sensitivity to oxidative stress | Direct correlation between target expression and drug efficacy |
Experimental Protocols for Genetic Validation
While direct genetic validation of a multi-targeting compound like this compound is complex, genetic approaches can be employed to investigate the importance of the pathways it perturbs. Below are illustrative protocols for using CRISPR-Cas9 to probe the redox homeostasis pathway in P. falciparum and a more traditional approach for a single-target antimalarial.
Protocol 1: CRISPR-Cas9-Mediated Knockdown of Key Redox Pathway Enzymes to Validate the Mechanism of this compound
This protocol describes a hypothetical approach to investigate the importance of the redox homeostasis pathway for parasite survival and its role in the efficacy of this compound.
Objective: To assess if the downregulation of key enzymes in the parasite's antioxidant defense system sensitizes the parasite to this compound.
Methodology:
-
Target Selection: Identify key genes in the P. falciparum redox pathway (e.g., glutathione (B108866) reductase, thioredoxin reductase).
-
gRNA Design: Design guide RNAs (gRNAs) targeting the selected genes.
-
Cas9 and gRNA Delivery: Co-transfect P. falciparum with plasmids encoding Cas9 and the specific gRNAs.
-
Selection of Modified Parasites: Select for successfully transfected parasites.
-
Confirmation of Knockdown: Quantify the reduction in target gene expression using qRT-PCR and Western blotting.
-
Phenotypic Analysis:
-
Assess the growth rate of the knockdown parasite lines compared to wild-type.
-
Determine the EC50 values of this compound and a control drug (e.g., chloroquine) for both knockdown and wild-type parasites.
-
-
Data Analysis: Compare the EC50 values to determine if the knockdown of redox pathway components leads to hypersensitivity to this compound.
Protocol 2: CRISPR-Cas9-Mediated Knockout of a Single Drug Target
Objective: To validate a specific protein as the target of a hypothetical single-target antimalarial.
Methodology:
-
Target Gene Selection: Select the putative target gene.
-
gRNA and Donor Template Design: Design a gRNA to introduce a double-strand break in the target gene and a donor DNA template with homology arms flanking a selectable marker to facilitate homology-directed repair and gene disruption.
-
Transfection: Co-transfect P. falciparum with plasmids encoding Cas9, the gRNA, and the donor template.
-
Selection and Clonal Isolation: Select for parasites that have integrated the selectable marker and isolate clonal populations.
-
Confirmation of Knockout: Verify the disruption of the target gene by PCR and Southern blotting.
-
Phenotypic Analysis:
-
Assess the viability and growth of the knockout parasites.
-
Determine the EC50 of the drug against the knockout and wild-type parasites.
-
-
Data Analysis: A significant increase in the EC50 value in the knockout line would validate the gene as the drug's target.
Quantitative Data Summary
The following tables present hypothetical data from the experiments described above to illustrate the expected outcomes.
Table 1: Effect of Redox Pathway Gene Knockdown on this compound Efficacy
| Parasite Line | Target Gene | Relative Gene Expression (%) | This compound EC50 (nM) | Chloroquine EC50 (nM) |
| Wild-Type | N/A | 100 | 5.2 | 25.1 |
| Knockdown 1 | Glutathione Reductase | 35 | 1.8 | 24.8 |
| Knockdown 2 | Thioredoxin Reductase | 40 | 2.1 | 25.5 |
Table 2: Effect of Target Gene Knockout on Single-Target Drug Efficacy
| Parasite Line | Target Gene | Drug EC50 (nM) |
| Wild-Type | Putative Target X | 15.6 |
| Knockout | Putative Target X | > 1000 |
Visualizing Workflows and Pathways
Conclusion
The validation of the therapeutic target is a cornerstone of modern drug development. For compounds like this compound with a multi-targeting mechanism of action, traditional genetic validation approaches need to be adapted. Instead of focusing on a single gene, the validation efforts should be directed towards understanding the role of the targeted cellular pathways. The use of powerful genetic tools like CRISPR-Cas9 allows for the systematic dissection of these pathways, thereby providing crucial evidence to support the development of novel antimalarials that may be less prone to the development of resistance.
References
- 1. Artefenomel Regioisomer this compound Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to 1,2,4-trioxane-based structural scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Peroxide Antimalarial Drugs Target Redox Homeostasis in Plasmodium Fal" by Ghizal Siddiqui, Carlo Giannangelo et al. [digitalcommons.unmc.edu]
A Head-to-Head Comparison of the Pharmacokinetic Profiles of the Antimalarial Candidates RLA-3107 and Artefenomel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of the pharmacokinetic profiles of two synthetic endoperoxide antimalarial compounds: RLA-3107 and the clinically evaluated artefenomel (B605594). The information is curated from publicly available preclinical and clinical trial data to support research and development in the field of antimalarial drugs.
Executive Summary
Artefenomel (also known as OZ439) is a synthetic trioxolane that has undergone extensive clinical evaluation and has demonstrated a favorable safety profile with rapid parasite clearance in patients with Plasmodium falciparum and Plasmodium vivax malaria.[1] Its development, however, was halted due to challenges in formulating the high required oral dose.[2][3] this compound is a desymmetrized, regioisomeric form of artefenomel that has been investigated preclinically as a potential next-generation endoperoxide antimalarial with improved physicochemical properties.[2][3]
This guide presents a detailed comparison of their in vitro ADME properties, in vivo efficacy from preclinical models, and the clinical pharmacokinetic parameters of artefenomel. Direct pharmacokinetic comparisons in humans are not yet possible as this compound has not progressed to clinical trials.
In Vitro ADME and Physicochemical Properties
A key preclinical study directly compared the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and artefenomel. This compound demonstrated significantly improved aqueous solubility and human liver microsome stability compared to artefenomel, suggesting potentially favorable drug-like properties.
| Parameter | This compound | Artefenomel |
| Human Liver Microsome Clearance (μL/min/mg) | 18.5 | 45.3 |
| Aqueous Solubility at pH 7.4 (μM) | 2.5 | < 0.1 |
Preclinical In Vivo Efficacy
In a head-to-head comparison using a P. berghei mouse malaria model, both compounds were administered orally. While this compound showed promise, artefenomel demonstrated superior in vivo efficacy at lower doses in this model.
| Dosing Regimen (oral) | This compound (Cures/Survivors) | Artefenomel (Cures/Survivors) |
| 40 mg/kg (single dose) | 1/5 | 5/5 |
| 80 mg/kg (single dose) | 5/5 | 5/5 |
| 4 x 10 mg/kg (daily) | 0/5 | 5/5 |
Pharmacokinetic Profiles
This compound (Preclinical)
Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound from preclinical studies are not yet publicly available. The primary available data focuses on its improved in vitro ADME profile and in vivo efficacy compared to artefenomel.
Artefenomel (Clinical)
Artefenomel has been evaluated in several clinical trials, providing a good understanding of its pharmacokinetic profile in humans. A phase 2a exploratory, open-label trial in adult patients with uncomplicated P. falciparum or P. vivax malaria provided the following key pharmacokinetic parameters after single oral doses.
| Dose | Cmax (ng/mL) | Tmax (hours) | Elimination Half-life (hours) |
| 200 mg | Median values not specified | 4 (median) | 46-62 (estimated) |
| 400 mg | Median values not specified | 4 (median) | 46-62 (estimated) |
| 800 mg | Median values not specified | 4 (median) | 46-62 (estimated) |
| 1200 mg | Median values not specified | 4 (median) | 46-62 (estimated) |
Note: The study reported that maximum plasma concentrations were dose-proportional up to 800 mg.
Experimental Protocols
In Vitro ADME Assays
Human Liver Microsome Stability Assay: The metabolic stability of this compound and artefenomel was assessed using human liver microsomes. The test compounds were incubated with human liver microsomes in the presence of NADPH at 37°C. Samples were taken at various time points and the concentration of the parent compound was determined by LC-MS/MS to calculate the intrinsic clearance.
Aqueous Solubility Assay: The kinetic solubility of the compounds was determined in phosphate-buffered saline (PBS) at pH 7.4. A concentrated stock solution of the compound in DMSO was diluted into PBS, and the resulting suspension was shaken for a specified period. The suspension was then filtered, and the concentration of the dissolved compound in the filtrate was measured by LC-MS/MS.
In Vivo Efficacy Study (P. berghei Mouse Malaria Model)
The in vivo antimalarial efficacy was evaluated in a Plasmodium berghei infected mouse model.
Protocol Details: Mice were inoculated with Plasmodium berghei-infected erythrocytes. One hour post-inoculation, the mice were treated once daily by oral gavage for either a single day or four consecutive days with the test compounds formulated in a vehicle of 10% DMSO, 40% of a 20% 2-hydroxypropyl-beta-cyclodextrin (B2473086) solution in water, and 50% PEG400. Parasitemia was monitored daily, and survival was tracked for up to 30 days. A cure was defined as the absence of detectable parasitemia on day 30.
Clinical Pharmacokinetic Study of Artefenomel
Study Design: A Phase 2a, open-label, parallel-group study was conducted in adult patients with uncomplicated P. falciparum or P. vivax malaria. Patients received a single oral dose of artefenomel (200 mg, 400 mg, 800 mg, or 1000 mg).
Pharmacokinetic Sampling and Analysis: Blood samples for pharmacokinetic analysis were collected at pre-defined time points before and after drug administration. Plasma concentrations of artefenomel were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, Tmax, and elimination half-life, were calculated using non-compartmental analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the physicochemical properties of the compounds and their progression through the drug development pipeline.
References
- 1. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artefenomel Regioisomer this compound Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Independent Verification of RLA-3107's Antimalarial Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial potency of the novel compound RLA-3107 against its parent compound, artefenomel (B605594), and standard antimalarial drugs. The information presented is collated from preclinical studies to support further research and development in the fight against malaria.
Executive Summary
This compound, a regioisomer of the clinical-stage antimalarial artefenomel, has demonstrated potent antiplasmodial activity in preclinical evaluations. It exhibits comparable in vitro potency to artefenomel against chloroquine-resistant Plasmodium falciparum strains. While showing promise with improved aqueous solubility and human microsome stability, in vivo studies in a murine model suggest that artefenomel currently retains superior efficacy. This guide provides a detailed breakdown of the available data to facilitate a comprehensive understanding of this compound's potential.
Data Presentation: In Vitro Antimalarial Potency
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and comparator drugs against various strains of Plasmodium falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference(s) |
| This compound | W2 (chloroquine-resistant) | 3.1 ± 0.5 | [1] |
| Artefenomel | W2 (chloroquine-resistant) | 1.8 ± 0.3 | [1] |
| Artesunate | K1 (chloroquine-resistant) | ~5.0 nmol/L | [2] |
| 3D7 (chloroquine-sensitive) | 0.2 - 3.6 | [3] | |
| Chloroquine | W2 (chloroquine-resistant) | 275 ± 12.5 | [3] |
| 3D7 (chloroquine-sensitive) | 6.8 - 43.1 | [4] | |
| K1 (chloroquine-resistant) | ~243 ng/mL | [2] |
Note: Direct comparison of IC50 values should be made with caution as they can be influenced by the specific parasite strain and the experimental conditions employed in different studies.
In Vivo Efficacy
In a Plasmodium berghei murine model, the efficacy of this compound was compared to artefenomel using a 4-day suppressive test. While this compound did show activity, artefenomel demonstrated a higher cure rate at lower doses in this model. For detailed results on survival and cure rates at various dosing regimens, please refer to the primary literature.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method for determining the susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: A chloroquine-resistant strain of P. falciparum (e.g., W2) is maintained in a continuous in vitro culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Test compounds are serially diluted in multi-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 72 hours under a specific gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with any double-stranded DNA present.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is calculated by plotting the fluorescence intensity against the drug concentration.
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test - Peter's Test)
This standard in vivo assay evaluates the ability of a compound to suppress the proliferation of malaria parasites in a murine model.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound is administered to the mice, typically orally or subcutaneously, once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The percentage of parasitemia suppression is calculated for each dose level relative to the vehicle-treated control group. The dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can then be determined.
Mandatory Visualization
Caption: Workflow for in vitro and in vivo antimalarial potency assessment.
Caption: Proposed mechanism of action for trioxolane antimalarials like this compound.
References
- 1. Artefenomel Regioisomer this compound Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for RLA-3107: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of RLA-3107 based on general laboratory safety principles and available data. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a chemical with unknown hazards. Always prioritize compliance with your institution's specific waste management policies and local, state, and federal regulations.
This compound is a promising new antimalarial compound, and as with any novel chemical used in research, ensuring its safe handling and disposal is paramount to protecting laboratory personnel and the environment. This guide offers a step-by-step approach to the proper disposal of this compound, grounded in established safety protocols for chemical waste management.
I. Pre-Disposal Hazard Assessment
The foundational step in the proper disposal of any chemical waste is a thorough hazard assessment. Since no official SDS for this compound is currently available, a conservative approach is necessary. The following table outlines the key characteristics to evaluate, in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste determination.
| Hazard Characteristic | Test/Observation | Regulatory Threshold | Preliminary Assessment for this compound |
| Ignitability | Flashpoint determination | < 60°C (140°F) | Unlikely to be ignitable as it is a solid with a high molecular weight. However, solutions in flammable solvents would be considered ignitable waste. |
| Corrosivity | pH measurement (for aqueous solutions) | pH ≤ 2 or ≥ 12.5 | This compound is a neutral organic molecule and is unlikely to be corrosive. However, if used in acidic or basic solutions, the pH must be tested. |
| Reactivity | Observation for reaction with water, instability, or potential to detonate | Unstable, reacts violently with water, forms explosive mixtures, or generates toxic gases. | No information suggests this compound is reactive. Its analogue, artefenomel, is stable under normal conditions. Avoid mixing with strong oxidizing or reducing agents. |
| Toxicity | Comparison of constituents to EPA's P and U lists of toxic chemicals. | Presence of listed chemicals. | This compound is not on the EPA's P or U lists. However, as a biologically active molecule, it should be handled as potentially toxic. An SDS for its regioisomer, artefenomel, states it is not a hazardous substance.[1] |
Experimental Protocol for Hazard Determination:
For pure, solid this compound, if a definitive hazard determination is required by your institution, it is recommended to consult with your Environmental Health and Safety (EHS) department. They may recommend analytical testing. For solutions of this compound, the solvent will likely determine the primary hazard.
II. Segregation and Collection of this compound Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure cost-effective and compliant disposal.
Solid this compound Waste:
-
Collect pure, solid this compound waste in a dedicated, sealed, and clearly labeled container.
-
Also, collect any contaminated personal protective equipment (PPE), such as gloves and weighing papers, in this container.
Liquid this compound Waste:
-
Collect liquid waste containing this compound at the point of generation in a designated, leak-proof container with a secure screw-top cap.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Segregate halogenated and non-halogenated solvent waste containing this compound.
Labeling: All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration of each component.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
III. Step-by-Step Disposal Procedure
The following workflow provides a logical sequence for the proper disposal of this compound.
IV. Decontamination and Spill Management
Decontamination:
-
Glassware and equipment contaminated with this compound should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The initial rinsate must be collected and disposed of as hazardous waste. Subsequent rinses with soap and water can typically be discarded down the drain, but confirm this with your institution's policy.
Spill Management:
-
In the event of a small spill of solid this compound, carefully sweep it up and place it in the solid waste container. Avoid generating dust.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
V. Operational Plans for Safe Handling and Disposal
The following decision-making pathway illustrates the logical steps for handling and disposing of this compound waste in a research setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
References
Essential Safety and Operational Guidance for Handling RLA-3107
Disclaimer: This document provides guidance on the safe handling of RLA-3107 for research purposes. As no formal Safety Data Sheet (SDS) is currently available for this compound, these recommendations are based on available research data and general laboratory safety principles. All personnel must consult with their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound. This product is intended for research use only and is not for human or veterinary use.[1]
Compound Overview
This compound is a regioisomer of artefenomel, developed as a potential next-generation endoperoxide antimalarial.[2][3] It is a synthetic 1,2,4-trioxolane (B1211807) derivative.[2] Research indicates it has improved aqueous solubility and human microsome stability compared to its parent compound, artefenomel.[2][3][4]
| Property | Information |
| Chemical Name | Artefenomel Regioisomer this compound[2] |
| CAS Number | Not Available[1] |
| Molecular Formula | C28H39NO5[1] |
| Molecular Weight | 469.62 g/mol [1] |
| Appearance | Described as a dark green or brown viscous oil in synthesis.[2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), and a formulation of 10% DMSO, 40% of a 20% 2-hydroxypropyl-beta-cyclodextrin (B2473086) solution in water, and 50% PEG400.[2][4] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted prior to handling this compound to determine the appropriate level of PPE. The following table outlines the minimum recommended PPE.
| Protection Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Not generally required if handled in a fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator is recommended. |
Handling and Storage
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment and reagents.
-
Prepare a designated waste container for this compound contaminated materials.
-
-
Handling:
-
All handling of this compound, including weighing and dilutions, should be performed inside a chemical fume hood.
-
Avoid inhalation of any vapors or aerosols.
-
Avoid direct contact with skin and eyes.
-
Use appropriate lab equipment (e.g., spatulas, syringes) to handle the compound.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Wear appropriate PPE for cleanup.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Storage Plan
| Condition | Temperature | Duration |
| Short-term | 0 - 4 °C[1] | Days to weeks[1] |
| Long-term | -20 °C[1] | Months to years[1] |
Store in a dry, dark location.[1] The product is considered stable for several weeks during standard shipping at ambient temperatures.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Segregation:
-
Collect all waste contaminated with this compound (e.g., pipette tips, tubes, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Waste Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow and Logical Relationships
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro experiments involving this compound.
Caption: General laboratory workflow for handling this compound.
Safety and Disposal Decision Tree
This diagram outlines the decision-making process for the safe handling and disposal of this compound.
Caption: Decision tree for this compound safety and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
